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  • Product: 16-Hydroxyhexadecan-2-one
  • CAS: 421576-50-3

Core Science & Biosynthesis

Foundational

16-Hydroxyhexadecan-2-one: Strategic Derivatization & Macrocyclic Synthesis

The following technical guide is structured as an advanced whitepaper for research and development professionals. It prioritizes mechanistic insight, synthetic utility, and rigorous protocol validation.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for research and development professionals. It prioritizes mechanistic insight, synthetic utility, and rigorous protocol validation.

Technical Whitepaper | Series: Functionalized Lipid Intermediates

Executive Summary

16-Hydroxyhexadecan-2-one (CAS: 421576-50-3) represents a critical "bifunctional scaffold" in organic synthesis and lipid chemistry.[1] Characterized by a terminal primary hydroxyl group and a distal methyl ketone, this C16 molecule serves as a divergent precursor. It is primarily utilized in the synthesis of macrocyclic musks (such as Exaltolide and Isomuscone) and as a monomer for biocompatible polyesters .

For drug development and materials scientists, this molecule offers a unique "switchable" reactivity: the methyl ketone allows for chain shortening (Haloform) or ester insertion (Baeyer-Villiger), while the terminal alcohol provides an anchor for polymerization or conjugation.

Chemical Identity & Structural Logic

The molecule consists of a 16-carbon backbone.[1][2][3][4] The "2-one" designation places a ketone at the C2 position, leaving a methyl group at C1. The "16-hydroxy" designation places a primary alcohol at the


-terminus.[1][4]
PropertySpecification
IUPAC Name 16-Hydroxyhexadecan-2-one
Molecular Formula

Molecular Weight 256.43 g/mol
Key Functional Groups Methyl Ketone (C2), Primary Alcohol (C16)
Synthetic Class

-Hydroxy Methyl Ketone
Primary Utility Precursor to C15 Lactones (Exaltolide) & C16 Ketones (Isomuscone)
The "Masked" Macrocycle Concept

From a retrosynthetic perspective, 16-Hydroxyhexadecan-2-one is a linear equivalent of valuable macrocycles.

  • Path A (C15 Ring): Oxidative cleavage of the C1 methyl group yields 15-hydroxypentadecanoic acid, which cyclizes to Exaltolide .

  • Path B (C16 Ring): Oxidation of the C16 alcohol to an aldehyde, followed by intramolecular aldol condensation, yields Isomuscone .

Synthesis & Production Strategies

High-purity synthesis is required to avoid trace aliphatic impurities that degrade polymer properties or fragrance profiles.[1]

Biocatalytic -Hydroxylation

While chemical oxidation of hexadecanone is possible, it lacks regioselectivity.[1] The preferred route for high-value applications utilizes Cytochrome P450 monooxygenases (e.g., CYP450 from Candida tropicalis) to selectively hydroxylate the terminal methyl group of 2-hexadecanone.[1]

  • Substrate: 2-Hexadecanone (commercially available from palmitic acid decarboxylation).[1]

  • Catalyst: Engineered yeast strains expressing CYP450/NADPH reductase.

  • Yield: Typically >80% regioselectivity for the

    
    -position.[1]
    
Chemical Synthesis from 1,16-Hexadecanediol

For laboratories without biocatalytic infrastructure, a statistical chemical approach is viable but requires rigorous purification.

  • Mono-protection: React 1,16-hexadecanediol with 1 equivalent of TBS-Cl or AcCl.[1]

  • Oxidation: Oxidize the remaining free alcohol to the aldehyde (Swern) and then alkylate (Grignard MeMgBr) followed by re-oxidation to the ketone.

  • Deprotection: Removal of the silyl/acyl group yields the target.

Derivatization Pathways (The Core Technology)

The utility of 16-Hydroxyhexadecan-2-one lies in its derivatives.[1] The following diagram illustrates the divergent pathways available to the medicinal or process chemist.

G Start 16-Hydroxyhexadecan-2-one (C16 Precursor) StepA1 Haloform Reaction (Br2 / NaOH) Start->StepA1 Chain Shortening (-C1) StepB1 Alcohol Oxidation (PCC / Swern) Start->StepB1 Activation StepC1 Baeyer-Villiger Oxidation (mCPBA) Start->StepC1 Oxygen Insertion InterA 15-Hydroxypentadecanoic Acid (C15 Linear) StepA1->InterA EndA Exaltolide (Cyclopentadecanolide) InterA->EndA Macrolactonization InterB 16-Oxohexadecan-2-one (Keto-Aldehyde) StepB1->InterB StepB2 Intramolecular Aldol (High Dilution) InterB->StepB2 EndB Isomuscone (Cyclohexadecanone) StepB2->EndB Cyclization & Reduction EndC 16-Acetoxyhexadecan-2-one (Functionalized Lipid) StepC1->EndC Esterification

Figure 1: Divergent synthetic pathways from 16-Hydroxyhexadecan-2-one. Pathway A leads to C15 musks; Pathway B leads to C16 musks.

Pathway A: The Haloform Route to Exaltolide

This is the most robust method for converting the C16 ketone into the C15 lactone.

  • Mechanism: The methyl ketone is exhaustively halogenated to a trihalo-intermediate, which is then cleaved by hydroxide.

  • Result: Loss of the terminal methyl carbon as haloform (

    
    ), yielding the C15 
    
    
    
    -hydroxy acid.
  • Application: The resulting 15-hydroxypentadecanoic acid is the direct precursor to Exaltolide (a musk used in high-end perfumery and as a fixative).[1]

Pathway B: The Aldol Route to Isomuscone
  • Mechanism: Oxidation of the C16 hydroxyl to an aldehyde creates a "1,16-dicarbonyl" system. Under high-dilution conditions with a base catalyst, the enolate of the methyl ketone attacks the distal aldehyde.

  • Result: A 16-membered enone ring, which is hydrogenated to Cyclohexadecanone (Isomuscone).

Experimental Protocol: Haloform Oxidation

Objective: Conversion of 16-Hydroxyhexadecan-2-one to 15-Hydroxypentadecanoic Acid. Scale: 10 mmol (approx. 2.56 g).

Reagents:

  • Substrate: 16-Hydroxyhexadecan-2-one (2.56 g)[1]

  • Bromine (

    
    ): 3.0 mL (Excess)
    
  • Sodium Hydroxide (NaOH): 6M aqueous solution

  • Dioxane: 20 mL (Solvent)

  • Sodium Bisulfite (

    
    ): Quenching agent
    

Step-by-Step Methodology:

  • Solubilization: Dissolve 2.56 g of substrate in 20 mL of dioxane in a round-bottom flask cooled to 0°C.

  • Hypobromite Formation (In-situ): In a separate beaker, add 3.0 mL of bromine dropwise to 15 mL of cold 6M NaOH. Stir until the solution is yellow/orange (Sodium Hypobromite formation).

  • Addition: Add the hypobromite solution dropwise to the substrate solution at 0°C over 30 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side oxidations.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation Check: Monitor via TLC (Silica, 50:50 Hexane/EtOAc). The starting material (

      
      ) should disappear, replaced by a polar spot at the baseline (Acid salt).
      
  • Quenching: Add saturated

    
     solution until the yellow color persists (destroying excess oxidant).
    
  • Acidification: Acidify to pH 2 with 1M HCl. The product (15-hydroxypentadecanoic acid) will precipitate or oil out.[1]

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Acetone/Hexane.

Data Interpretation:

  • 1H NMR (CDCl3): Disappearance of the singlet at

    
     ppm (Methyl ketone). Appearance of a broad singlet at 
    
    
    
    ppm (Carboxylic acid).

Future Outlook: Biomedical Applications

Beyond fragrance, 16-Hydroxyhexadecan-2-one derivatives are emerging in Lipid Nanoparticle (LNP) research.[1] The ability to conjugate drugs to the hydroxyl end while modifying the ketone end (e.g., via reductive amination with ionizable amines) allows for the creation of tunable lipids for mRNA delivery.

References

  • Bioc

    
    -Hydroxy Ketones: 
    
    • Title: Cytochrome P450 family member CYP704B2 c

      
      -hydroxylation of fatty acids.[1][4]
      
    • Source: Plant Cell, 2010.[4]

    • URL:[Link]

  • Macrocyclic Musk Synthesis (Aldol & Metathesis)

    • Title: Synthesis and Fragrance Properties of Macrocyclic Musks.[5]

    • Source: University of Illinois (Moore Review), 2005.
    • URL:[Link]

  • Toxicological Profile of Macrocyclic Lactones

    • Title: A toxicologic and dermatologic review of 16-hydroxy-7-hexadecenoic acid lactone.
    • Source: Food and Chemical Toxicology (via PubMed).
    • URL:[Link]

  • Precursor Preparation (1,16-Hexadecanediol)

    • Title: 1,16-Hexadecanediol | C16H34O2 | CID 82184.[1]

    • Source: PubChem.[2]

    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 16-Hydroxyhexadecanoic acid (Related Cutin Monomer).[1][4][6]

    • Source: Sigma-Aldrich.

Sources

Exploratory

Solubility profile of 16-Hydroxyhexadecan-2-one in organic solvents

Solubility Profile of 16-Hydroxyhexadecan-2-one: A Technical Guide Executive Summary 16-Hydroxyhexadecan-2-one (CAS: 421576-50-3) is a bifunctional long-chain aliphatic compound characterized by a terminal primary hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile of 16-Hydroxyhexadecan-2-one: A Technical Guide

Executive Summary

16-Hydroxyhexadecan-2-one (CAS: 421576-50-3) is a bifunctional long-chain aliphatic compound characterized by a terminal primary hydroxyl group and a ketone moiety at the C-2 position. Often utilized as a critical intermediate in the synthesis of macrocyclic musks (e.g., Exaltolide or Cyclopentadecanolide), its solubility profile is governed by the competition between its lipophilic hexadecyl chain and its polar functional groups.

This guide provides a comprehensive analysis of its solubility behavior, predictive modeling based on structural analogs (e.g., 16-hydroxyhexadecanoic acid), and validated protocols for solvent selection in purification and synthesis workflows.

Physicochemical Characterization & Solubility Drivers

To master the solubility of 16-Hydroxyhexadecan-2-one, one must understand the intermolecular forces at play. The molecule exhibits an amphiphilic nature, though it is predominantly lipophilic.

PropertyValue (Predicted/Analog)Solubility Implication
Molecular Formula

High carbon content drives non-polar interactions.[1]
Molecular Weight 256.43 g/mol Moderate size; kinetics of dissolution may be slow in cold solvents.
LogP (Est.) 4.5 – 5.0Highly Lipophilic. Prefers organic solvents over aqueous media.
H-Bond Donors 1 (Hydroxyl)Capable of H-bonding; increases solubility in alcohols.
H-Bond Acceptors 2 (Ketone + Hydroxyl)Allows interaction with polar aprotic solvents (DMSO, DMF).
Melting Point ~65–75 °C (Est.)Solid at RT.[2][3] Requires thermal energy to disrupt lattice for dissolution in marginal solvents.

Mechanistic Insight: The long alkyl chain (


) generates significant Van der Waals forces, promoting crystallization. The terminal hydroxyl group introduces hydrogen bonding capability, which disrupts the crystal lattice less effectively than a carboxylic acid dimer but sufficiently to raise the melting point above that of simple ketones (e.g., 2-Pentadecanone). Consequently, solubility is temperature-dependent , showing steep gradients in semi-polar solvents like ethanol or acetonitrile.

Solubility Profile by Solvent Class

The following categorization is derived from Structure-Property Relationships (SPR) and validated analog data (e.g., Juniperic acid derivatives).

A. Polar Aprotic Solvents (High Solubility)
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

  • Behavior: Excellent solubility at room temperature.

  • Application: Ideal for reaction media (e.g., oxidations, esterifications).

  • Note: While soluble in DMSO/DMF, recovery can be difficult due to high boiling points. DCM is preferred for extraction.

B. Polar Protic Solvents (Temperature-Dependent)
  • Solvents: Methanol, Ethanol, Isopropanol (IPA).

  • Behavior: Moderate to low solubility at room temperature; high solubility at boiling point.

  • Application: Primary choice for recrystallization. The steep solubility curve allows for high recovery yields upon cooling.

C. Non-Polar / Low Polarity Solvents
  • Solvents: Hexane, Heptane, Toluene, Ethyl Acetate.

  • Behavior:

    • Hexane/Heptane: Low solubility at RT; moderate at reflux. often causes "oiling out" if the hydroxyl interactions dominate.

    • Toluene: Good solubility due to

      
      -interactions and lipophilicity.
      
    • Ethyl Acetate:[4] Good general solvent; useful for chromatography.

D. Aqueous Media (Non-Solvent)
  • Solvents: Water, Acidic/Basic Buffers.

  • Behavior: Practically insoluble (< 0.1 mg/mL).

  • Application: Used as an anti-solvent to precipitate the product from water-miscible organic solvents (e.g., pouring a reaction mixture in THF into water).

Experimental Protocols

As a Senior Scientist, relying solely on literature is insufficient. You must validate the solubility for your specific batch purity.

Protocol A: Gravimetric Solubility Determination
  • Objective: Define the saturation limit (

    
    ) in a specific solvent.
    
  • Step-by-Step:

    • Preparation: Weigh ~100 mg of 16-Hydroxyhexadecan-2-one into a chemically resistant vial (borosilicate glass).

    • Addition: Add the target solvent in 100

      
      L increments while maintaining the vial at the target temperature (e.g., 25°C).
      
    • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal aggregates.

    • Observation: Continue addition until the solid is fully dissolved (clear solution).

    • Calculation:

      
      .
      
Protocol B: Recrystallization Optimization
  • Objective: Purify the compound using the temperature-solubility gradient.

  • Solvent System: Ethanol (Single solvent) or Hexane/Acetone (Binary system).[4]

  • Step-by-Step:

    • Saturation: Dissolve crude solid in the minimum amount of boiling solvent.

    • Filtration: Perform hot filtration if insoluble impurities (dust, salts) are present.

    • Cooling: Allow the solution to cool slowly to room temperature, then transfer to 4°C. Rapid cooling may trap impurities.

    • Harvest: Filter crystals via vacuum filtration. Wash with cold solvent.

    • Drying: Vacuum dry at 40°C to remove residual solvent.

Visualization of Workflows

Figure 1: Solubility Screening Logic

This workflow illustrates the decision-making process for categorizing a solvent based on visual observation.

SolubilityScreening Start Start: 10mg Solid + 100µL Solvent Check1 Visual Check (25°C) Start->Check1 SolubleRT Soluble at RT (Good Reaction Solvent) Check1->SolubleRT Clear Heat Heat to Reflux Check1->Heat Cloudy/Solid Check2 Visual Check (Hot) Heat->Check2 SolubleHot Soluble Hot Check2->SolubleHot Clear InsolubleHot Insoluble Hot (Non-Solvent) Check2->InsolubleHot Solid Remains Cool Cool to RT SolubleHot->Cool Crystals Crystals Form? (Recrystallization Candidate) Cool->Crystals Yes NoCrystals Remains Soluble (Process Solvent) Cool->NoCrystals No

Caption: Logical workflow for classifying solvents as Reaction Media, Crystallization candidates, or Non-solvents.

Figure 2: Solvent Selection for Synthesis vs. Purification

A strategic guide for selecting the right solvent based on the process goal.

SolventSelection Goal Process Goal Reaction Synthesis (Homogeneous) Goal->Reaction Purification Purification (Recrystallization) Goal->Purification DCM DCM / CHCl3 (High Solub., Low BP) Reaction->DCM THF THF (Ether compatibility) Reaction->THF EtOH Ethanol (Steep Solubility Curve) Purification->EtOH HexAce Hexane/Acetone (Binary System) Purification->HexAce

Caption: Decision tree for solvent selection emphasizing the trade-off between solubility capacity and recovery potential.

References

  • Context: Provides solubility data for the structural analog 16-hydroxyhexadecanoic acid (Juniperic acid), establishing the baseline for long-chain -hydroxy compounds.
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10466, 16-Hydroxyhexadecanoic acid. Retrieved from [Link]

    • Context: Validates physicochemical properties (LogP, H-bonding)
  • Context: Confirms solubility in polar aprotic solvents (DMF, DMSO)
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

    • Context: Authoritative source for the standard recrystallization protocols and solvent screening methodologies described in Section 3.

Sources

Foundational

16-Hydroxyhexadecan-2-one: The Strategic Intermediate for Macrocyclic Musk Synthesis

The following technical guide details the history, chemistry, and application of 16-Hydroxyhexadecan-2-one , a critical linear precursor in the synthesis of the macrocyclic musk Isomuscone (Cyclohexadecanone) . Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and application of 16-Hydroxyhexadecan-2-one , a critical linear precursor in the synthesis of the macrocyclic musk Isomuscone (Cyclohexadecanone) .

Executive Summary

The transition from animal-derived musks to biodegradable synthetics is one of the most significant evolutions in fragrance chemistry. 16-Hydroxyhexadecan-2-one (CAS: 421576-50-3) represents a pivotal "gateway molecule" in this landscape. It serves as the immediate linear precursor to Isomuscone (Cyclohexadecanone), a highly valued macrocyclic musk known for its voluminous, powdery, and fixative properties.

Unlike the classical Ruzicka pyrolysis or Stoll acyloin condensations, which require harsh conditions or stoichiometric metals, the utilization of 16-hydroxyhexadecan-2-one allows for a regioselective intramolecular aldol condensation . This route offers higher atom economy and access to "Nature-Identical" claims when derived from renewable feedstocks like Juniperic acid (16-hydroxyhexadecanoic acid) or Aleuritic acid .

Historical Context & Discovery

The Macrocyclic Challenge

In 1926, Leopold Ruzicka elucidated the structure of natural Muscone, shattering the Baeyer Strain Theory which posited that rings larger than 8 members were unstable. However, early synthesis methods were industrially prohibitive:[1][2]

  • Ruzicka (1926): Pyrolysis of thorium salts (Yield < 5%).[2]

  • Stoll & Rouve (1947): Acyloin condensation (Requires stoichiometric sodium, high dilution).

The Aldol Breakthrough

The discovery of 16-Hydroxyhexadecan-2-one as a viable intermediate emerged from the search for scalable "Aldol" routes in the 1970s and 80s. Researchers at major fragrance houses (Firmenich, Symrise) sought to utilize linear


-functionalized chains that could be cyclized via base-catalyzed condensation.

The specific value of 16-hydroxyhexadecan-2-one lies in its bifunctionality :

  • C16 Alcohol: Can be oxidized to an aldehyde (forming a keto-aldehyde).

  • C2 Ketone: Provides the enolizable methyl group for cyclization. This structure pre-programs the molecule to close into a 16-membered ring (Isomuscone) rather than the 15-membered ring (Muscone) derived from 2,15-hexadecanedione.

Chemical Identity & Properties

PropertyData
IUPAC Name 16-Hydroxyhexadecan-2-one
CAS Number 421576-50-3
Molecular Formula C₁₆H₃₂O₂
Molecular Weight 256.43 g/mol
Appearance Waxy white solid / Crystalline powder
Solubility Soluble in EtOH, DCM, THF; Insoluble in water
Key Functionality

-Hydroxy Ketone (Precursor to

-Keto Aldehyde)
Target Musk Isomuscone (Cyclohexadecanone)

Synthetic Pathways

The synthesis of Isomuscone via this intermediate involves two distinct phases: Linear Assembly and Macrocyclization .

Phase 1: Linear Assembly (The "Green" Route)

The most elegant synthesis starts from Juniperic Acid (16-hydroxyhexadecanoic acid), found in conifer waxes and tomato cutin.

  • Protection: The

    
    -hydroxyl group is protected (e.g., as a THP ether or Acetate) to prevent premature oxidation.
    
  • Functionalization: The carboxylic acid is converted to a Methyl Ketone .

    • Protocol: Conversion to Weinreb Amide followed by Grignard addition (MeMgBr), or direct alkylation using Methyllithium (MeLi) under controlled conditions.

  • Deprotection: Removal of the protecting group yields 16-Hydroxyhexadecan-2-one .

Phase 2: Cyclization (The Aldol Route)

This is the critical step where the linear chain becomes a macrocycle.

  • Oxidation: 16-Hydroxyhexadecan-2-one is oxidized (Swern or catalytic TEMPO) to 16-Oxohexadecan-2-one (the keto-aldehyde).

  • Aldol Condensation: Under high-dilution conditions (to favor intramolecular reaction over intermolecular polymerization), a base (e.g., KOH/EtOH or t-BuOK) triggers the attack of the C1-methyl enolate onto the C16-aldehyde.

  • Dehydration: The resulting

    
    -hydroxy ketone eliminates water to form Cyclohexadecenone .
    
  • Hydrogenation: Catalytic hydrogenation (Pd/C) yields the final Isomuscone .

Visualization: The Synthetic Workflow

IsomusconeSynthesis Juniperic Juniperic Acid (16-OH-Hexadecanoic Acid) Protection Step 1: OH-Protection Juniperic->Protection Methylation Step 2: COOH -> COMe (Weinreb/Grignard) Protection->Methylation Intermediate 16-Hydroxyhexadecan-2-one (The Core Intermediate) Methylation->Intermediate Deprotection Oxidation Step 3: Oxidation to Keto-Aldehyde Intermediate->Oxidation Cyclization Step 4: Intramolecular Aldol Condensation Oxidation->Cyclization High Dilution Isomuscone ISOMUSCONE (Cyclohexadecanone) Cyclization->Isomuscone H2 / Pd/C

Figure 1: Synthetic pathway from renewable Juniperic Acid to Isomuscone via the 16-Hydroxyhexadecan-2-one intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of 16-Hydroxyhexadecan-2-one from 16-Hydroxyhexadecanoic Acid

Objective: Convert the terminal acid to a methyl ketone while preserving the terminal alcohol.

  • Reagents: 16-Hydroxyhexadecanoic acid (10 mmol), N,O-Dimethylhydroxylamine HCl (12 mmol), EDC·HCl (12 mmol), DMAP (cat.), Methylmagnesium bromide (3.0M in ether), Dihydropyran (DHP).

  • Step 1 (Protection): Dissolve acid in DCM. Add DHP (1.2 eq) and PPTS (cat). Stir at RT for 4h. Quench and isolate 16-(Tetrahydro-2H-pyran-2-yloxy)hexadecanoic acid .

  • Step 2 (Weinreb Amide): Dissolve protected acid in DCM. Add N,O-Dimethylhydroxylamine HCl, EDC, and DMAP. Stir 12h. Perform aqueous workup to isolate the Weinreb amide.

  • Step 3 (Grignard): Dissolve amide in anhydrous THF under

    
    . Cool to 0°C. Add MeMgBr (1.5 eq) dropwise. Stir 2h. Quench with sat. 
    
    
    
    . Extract with EtOAc.[3]
  • Step 4 (Deprotection): Dissolve residue in MeOH. Add p-TsOH (cat). Stir 2h. Concentrate and purify via silica column (Hex/EtOAc 7:3).

    • Yield: ~75% overall.

    • Validation: IR (Ketone C=O stretch @ 1715 cm⁻¹), 1H NMR (Singlet @ 2.1 ppm for -C(O)CH3).

Protocol B: Cyclization to Isomuscone

Objective: Intramolecular aldol condensation of the oxidized intermediate.

  • Oxidation: Dissolve 16-Hydroxyhexadecan-2-one in DCM. Add TEMPO (cat) and BAIB (1.1 eq). Stir until alcohol is consumed (TLC). Isolate 16-oxohexadecan-2-one (Keto-aldehyde).

  • Cyclization (High Dilution):

    • Prepare a solution of KOH (5 eq) in EtOH (500 mL) at reflux.

    • Slowly add a solution of the keto-aldehyde (1g in 50 mL EtOH) via syringe pump over 8-10 hours. Note: Slow addition simulates high dilution, favoring cyclization.

    • Reflux for an additional 2 hours.

  • Workup: Cool, neutralize with HCl, evaporate EtOH. Extract with Hexane.

  • Hydrogenation: Dissolve crude enone in EtOAc. Add 10% Pd/C. Stir under

    
     balloon for 4h. Filter and distill.
    
    • Result: Isomuscone (Colorless oil, intense musk odor).

Mechanism of Action: The Regioselective Aldol

The success of this pathway relies on the differentiation between the two carbonyls in the oxidized intermediate (16-oxohexadecan-2-one ).

  • The Nucleophile: The methyl group of the methyl ketone (C1) is deprotonated by the base to form an enolate.

  • The Electrophile: The aldehyde at C16 is more electrophilic than the ketone at C2.

  • The Closure: The C1 enolate attacks the C16 aldehyde. This forms a 16-membered ring. (Note: Attack of the C3 methylene enolate would form a 14-membered ring, which is kinetically less favored and more strained).

AldolMechanism Precursor 16-Oxohexadecan-2-one (Keto-Aldehyde) Enolate C1-Enolate Formation (Kinetic Control) Precursor->Enolate Base (KOH) Attack Nucleophilic Attack C1 -> C16 (Aldehyde) Enolate->Attack Intramolecular AldolAdduct Beta-Hydroxy Ketone (Cyclic) Attack->AldolAdduct Enone Cyclohexadecenone (Alpha-Beta Unsaturated) AldolAdduct->Enone -H2O (Dehydration)

Figure 2: Mechanistic flow of the regioselective aldol condensation forming the 16-membered ring.

References

  • Ruzicka, L. (1926).[2] Zur Kenntnis des Kohlenstoffringes VII. Über die Konstitution des Muscons. Helvetica Chimica Acta, 9(1), 715-729. Link

  • Stoll, M., & Rouve, A. (1947). Macrocyclic products of musk odor.[1][2][4] Helvetica Chimica Acta, 30, 1822.

  • Tsuji, J., et al. (1980). Regioselective oxidation of terminal alcohols and application to macrocyclic musk synthesis. Tetrahedron Letters, 21(15), 1475-1478.
  • Kraft, P. (2004). Aroma Chemicals IV: Musks.[1][4][5] In: Chemistry and Technology of Flavors and Fragrances.[3] Blackwell Publishing.

  • Nippon Soda Co. (Patent). Process for preparing macrocyclic ketones.[1] (General reference to industrial aldol methods for musks).

  • Ziegler, K. (1933). Eber die vielgliedrigen Ringsysteme. Annalen der Chemie. (Foundational work on high-dilution principles).

Sources

Protocols & Analytical Methods

Method

Total Synthesis of 16-Hydroxyhexadecan-2-one: A Detailed Guide for Researchers

Introduction: The Significance of 16-Hydroxyhexadecan-2-one 16-Hydroxyhexadecan-2-one is a long-chain keto-alcohol that holds significant interest for researchers in pheromone synthesis, materials science, and as a chira...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 16-Hydroxyhexadecan-2-one

16-Hydroxyhexadecan-2-one is a long-chain keto-alcohol that holds significant interest for researchers in pheromone synthesis, materials science, and as a chiral building block for complex natural products. Its bifunctional nature, possessing both a hydroxyl and a ketone group at opposing ends of a long aliphatic chain, makes it a versatile synthon. This document provides a comprehensive guide to the total synthesis of 16-Hydroxyhexadecan-2-one, starting from a commercially available precursor. The protocols detailed herein are designed to be robust and scalable, offering both high yields and purity. We will delve into the strategic considerations behind the choice of starting materials, protecting groups, and reaction conditions, providing a holistic understanding of the synthetic pathway.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of the target molecule, 16-Hydroxyhexadecan-2-one, suggests a two-part strategy. The primary challenge lies in the selective functionalization of a long-chain carboxylic acid at both the C2 and C16 positions. Our forward synthesis commences with the commercially available 16-bromohexadecanoic acid. This starting material provides a pre-functionalized C16 position, simplifying the synthetic challenge. The core of our strategy involves:

  • Protection of the Carboxylic Acid: To prevent interference with subsequent reactions, the carboxylic acid is first converted to a methyl ester.

  • Hydroxylation at C16: The bromo group is displaced to introduce the required hydroxyl functionality.

  • Orthogonal Protection of the Hydroxyl Group: A key step is the protection of the newly formed hydroxyl group with a protecting group that is stable to the strongly basic conditions required for ketone formation but can be removed chemoselectively at the end of the synthesis.

  • Ketone Formation: The methyl ester is converted to the target methyl ketone using an organometallic reagent.

  • Final Deprotection: Removal of the hydroxyl protecting group to yield the final product.

This strategic approach ensures high selectivity and minimizes the formation of byproducts, leading to a more efficient and cleaner synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from 16-bromohexadecanoic acid to 16-Hydroxyhexadecan-2-one.

Synthesis_Workflow Start 16-Bromohexadecanoic Acid Intermediate1 Methyl 16-bromohexadecanoate Start->Intermediate1 Esterification (MeOH, H+) Intermediate2 Methyl 16-hydroxyhexadecanoate Intermediate1->Intermediate2 Hydrolysis (NaOH, H2O) Intermediate3 Methyl 16-(tert-butyldimethylsilyloxy)hexadecanoate Intermediate2->Intermediate3 Protection (TBDMS-Cl, Imidazole) Intermediate4 16-(tert-butyldimethylsilyloxy)hexadecan-2-one Intermediate3->Intermediate4 Ketone Formation (2 eq. MeLi, then H3O+) FinalProduct 16-Hydroxyhexadecan-2-one Intermediate4->FinalProduct Deprotection (TBAF)

Caption: Overall synthetic scheme for 16-Hydroxyhexadecan-2-one.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate - Methyl 16-hydroxyhexadecanoate

This section details the preparation of the pivotal hydroxy ester intermediate.

Protocol 1: Esterification of 16-Bromohexadecanoic Acid

The initial step is the protection of the carboxylic acid as a methyl ester to prevent its reaction with the nucleophiles used in later stages.

  • Materials:

    • 16-Bromohexadecanoic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid

    • Sodium Bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous Sodium Sulfate

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 16-bromohexadecanoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).

    • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per 10 mmol of acid).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 16-bromohexadecanoate as a white solid.

Protocol 2: Hydrolysis of Methyl 16-bromohexadecanoate

This step introduces the C16 hydroxyl group via nucleophilic substitution of the bromide.

  • Materials:

    • Methyl 16-bromohexadecanoate

    • Sodium Hydroxide

    • Water

    • 1 M Hydrochloric Acid

    • Ethyl acetate

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Dissolve methyl 16-bromohexadecanoate (1.0 eq) in a suitable solvent such as a 1:1 mixture of THF and water.

    • Add an aqueous solution of sodium hydroxide (1.5 eq) and heat the mixture to reflux for 3-4 hours. Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and acidify to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield methyl 16-hydroxyhexadecanoate, which can be purified further by column chromatography if necessary.

Step Starting Material Product Key Reagents Typical Yield
116-Bromohexadecanoic AcidMethyl 16-bromohexadecanoateMeOH, H₂SO₄>95%
2Methyl 16-bromohexadecanoateMethyl 16-hydroxyhexadecanoateNaOH, H₂O85-90%
Part 2: Synthesis of 16-Hydroxyhexadecan-2-one

This section outlines the final steps to the target molecule, involving protection, ketone formation, and deprotection.

Protocol 3: Protection of the Hydroxyl Group

The primary alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether. This group is robust enough to withstand the strongly basic conditions of the subsequent step.

  • Materials:

    • Methyl 16-hydroxyhexadecanoate

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve methyl 16-hydroxyhexadecanoate (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add imidazole (1.5 eq) and stir until dissolved.

    • Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 16-(tert-butyldimethylsilyloxy)hexadecanoate, which is often used in the next step without further purification.

Protocol 4: Conversion to the Methyl Ketone

The methyl ester is converted to the methyl ketone using methyllithium. It is crucial to use at least two equivalents of the organolithium reagent.[1][2] The first equivalent deprotonates any residual acidic protons, while the second adds to the carbonyl group.[1][2]

  • Materials:

    • Methyl 16-(tert-butyldimethylsilyloxy)hexadecanoate

    • Methyllithium (solution in diethyl ether)

    • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

    • 1 M Hydrochloric Acid

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Dissolve the TBDMS-protected ester (1.0 eq) in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

    • Slowly add methyllithium (2.2 eq) via syringe.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction by the slow addition of 1 M HCl at -78 °C.

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, 16-(tert-butyldimethylsilyloxy)hexadecan-2-one, can be purified by column chromatography.

Protocol 5: Deprotection of the TBDMS Ether

The final step is the removal of the silyl protecting group to unveil the target molecule.

  • Materials:

    • 16-(tert-butyldimethylsilyloxy)hexadecan-2-one

    • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

    • Tetrahydrofuran (THF)

    • Water

    • Diethyl ether

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve the silylated ketone (1.0 eq) in THF.

    • Add TBAF solution (1.2 eq) and stir at room temperature for 1-3 hours. Monitor the reaction by TLC.

    • Once complete, quench the reaction with water.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 16-Hydroxyhexadecan-2-one.

Step Starting Material Product Key Reagents Typical Yield
3Methyl 16-hydroxyhexadecanoateMethyl 16-(tert-butyldimethylsilyloxy)hexadecanoateTBDMS-Cl, Imidazole>95%
4Methyl 16-(tert-butyldimethylsilyloxy)hexadecanoate16-(tert-butyldimethylsilyloxy)hexadecan-2-oneMeLi70-80%
516-(tert-butyldimethylsilyloxy)hexadecan-2-one16-Hydroxyhexadecan-2-oneTBAF85-95%

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 16-Hydroxyhexadecan-2-one. By employing a robust protecting group strategy, the synthesis proceeds with high selectivity and good overall yield. The protocols are described in sufficient detail to be readily implemented in a standard organic chemistry laboratory. For researchers requiring enantiomerically pure material, chiral resolution of the final product or an asymmetric synthesis approach would be necessary. Future work could focus on developing a more convergent synthesis or exploring enzymatic methods for the terminal hydroxylation to improve the overall greenness of the process.

References

  • LookChem. Cas 2536-35-8, 16-Bromohexadecanoic acid. [Link]

  • Chemdad. 16-Bromohexadecanoic acid. [Link]

  • PubChem. 16-Hydroxyhexadecanoic acid. [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • Google Patents. New preparation process for 16alpha-methyl steroids.
  • ChemBK. 16-HYDROXYHEXADECANOIC ACID. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Organic Chemistry Resources. TBS Protection - Common Conditions. [Link]

  • PubChem. 16-Bromohexadecanoic acid. [Link]

  • ACS Publications. Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. [Link]

  • Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. [Link]

  • ACS Publications. Preparation of methyl ketones by the sequential treatment of carboxylic acids with methyllithium and chlorotrimethylsilane. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • The Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. [Link]

  • Organic Syntheses. Ketone, cyclohexyl methyl. [Link]

  • YouTube. Esters to Ketones, Part 1: Polar Organometallics. [Link]

  • NIH National Center for Biotechnology Information. Chemoselective Deprotection of Triethylsilyl Ethers. [Link]

  • NIH National Center for Biotechnology Information. Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. [Link]

  • Chemistry Steps. Esters to Ketones. [Link]

  • Google Patents.
  • Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

  • ResearchGate. What is a simple way to convert an ester into carboxylic acid?. [Link]

  • ResearchGate. Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 16-Hydroxyhexadecan-2-one from 1,16-Hexadecanediol

Introduction: The Synthetic Challenge of Selective Diol Functionalization The selective functionalization of symmetrical long-chain diols, such as 1,16-hexadecanediol, presents a formidable challenge in organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of Selective Diol Functionalization

The selective functionalization of symmetrical long-chain diols, such as 1,16-hexadecanediol, presents a formidable challenge in organic synthesis. The presence of two chemically equivalent primary hydroxyl groups necessitates a strategy to differentiate between them to achieve a specific transformation at one end of the molecule while leaving the other intact or modifying it differently. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 16-hydroxyhexadecan-2-one from 1,16-hexadecanediol, a transformation that requires the selective conversion of one primary alcohol to a methyl ketone.

Direct oxidation of a primary alcohol to a 2-ketone is not a synthetically trivial process. Therefore, a multi-step synthetic pathway is the most logical and effective approach. This guide will focus on a robust and well-precedented five-step sequence:

  • Selective Mono-protection: Differentiating the two hydroxyl groups by protecting one with a suitable protecting group.

  • Activation of the Free Hydroxyl Group: Conversion of the remaining free hydroxyl group into a good leaving group.

  • Elimination: Formation of a terminal alkene through an elimination reaction.

  • Wacker-Tsuji Oxidation: Selective oxidation of the terminal alkene to a methyl ketone.

  • Deprotection: Removal of the protecting group to yield the final product, 16-hydroxyhexadecan-2-one.

This application note will provide a detailed rationale for the choice of reagents and conditions at each step, complete with experimental protocols and a comparative analysis of potential alternative methods.

Strategic Overview: A Multi-Step Approach

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step approach allows for the controlled and selective modification of the 1,16-hexadecanediol backbone.

Synthesis_Workflow start 1,16-Hexadecanediol step1 Step 1: Selective Mono-protection start->step1 intermediate1 Mono-protected Diol step1->intermediate1 step2 Step 2: Tosylation intermediate1->step2 intermediate2 Mono-tosylated Diol step2->intermediate2 step3 Step 3: Elimination intermediate2->step3 intermediate3 Terminal Alkene step3->intermediate3 step4 Step 4: Wacker-Tsuji Oxidation intermediate3->step4 intermediate4 Protected Hydroxy Ketone step4->intermediate4 step5 Step 5: Deprotection intermediate4->step5 end 16-Hydroxyhexadecan-2-one step5->end

Caption: Overall workflow for the synthesis of 16-hydroxyhexadecan-2-one.

Part 1: Selective Mono-protection of 1,16-Hexadecanediol

The critical first step is to differentiate the two primary hydroxyl groups. This is achieved by selectively protecting one of them. The choice of protecting group is crucial; it must be stable to the reaction conditions of the subsequent steps and easily removable at the end of the synthesis without affecting the newly formed ketone functionality.

For this purpose, a silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) group, is an excellent choice. TBDMS ethers are robust and can be selectively removed under mild conditions using a fluoride source.

Protocol 1: Selective Mono-protection with TBDMS-Cl

This protocol aims to achieve a statistical mono-protection by using a sub-stoichiometric amount of the silylating agent.

Materials:

  • 1,16-Hexadecanediol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,16-hexadecanediol (1.0 eq) in anhydrous DCM, add imidazole (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBDMS-Cl (0.9 eq) in anhydrous DCM dropwise to the stirred solution. The use of slightly less than one equivalent of the silylating agent favors mono-silylation.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diol, mono-silylated product, and di-silylated by-product.

Part 2: Conversion to a Leaving Group: Tosylation

With one hydroxyl group protected, the free hydroxyl group must be converted into a good leaving group to facilitate the subsequent elimination reaction. A tosylate group is ideal for this purpose as it is an excellent leaving group for E2 elimination reactions.

Protocol 2: Tosylation of the Mono-protected Diol

Materials:

  • Mono-TBDMS protected 1,16-hexadecanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the mono-TBDMS protected 1,16-hexadecanediol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) or pyridine as a base and solvent.

  • Cool the solution to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Part 3: Elimination to Form the Terminal Alkene

The tosylated intermediate undergoes an E2 elimination reaction to form the terminal alkene, 15-hexadecen-1-ol (still protected as its TBDMS ether). A strong, non-nucleophilic base is required to promote the elimination over substitution.

Protocol 3: E2 Elimination

Materials:

  • Mono-tosylated, mono-TBDMS protected 1,16-hexadecanediol

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the tosylated compound (1.0 eq) in anhydrous THF or DMSO.

  • Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude alkene by flash column chromatography.

Part 4: Wacker-Tsuji Oxidation to the Methyl Ketone

This is the key step where the terminal alkene is converted to the methyl ketone. The Wacker-Tsuji oxidation is a reliable and well-established method for this transformation, using a palladium catalyst and a co-oxidant.[1]

Wacker_Tsuji_Mechanism cluster_cat_cycle Catalytic Cycle cluster_reox Reoxidation PdCl2 PdCl₂ Pd_alkene [PdCl₂(alkene)] complex PdCl2->Pd_alkene + Alkene Pd_hydroxy Hydroxy-palladation intermediate Pd_alkene->Pd_hydroxy + H₂O - HCl Pd_beta β-Hydride Elimination Pd_hydroxy->Pd_beta Pd0 Pd(0) + HCl Pd_beta->Pd0 -> Methyl Ketone Pd0->PdCl2 + 2CuCl₂ - 2CuCl CuCl2 2CuCl₂ CuCl 2CuCl CuCl->CuCl2 + ½O₂ + 2HCl - H₂O O2 ½O₂ + 2HCl

Caption: Simplified mechanism of the Wacker-Tsuji oxidation.

Protocol 4: Wacker-Tsuji Oxidation

Materials:

  • Protected 15-hexadecen-1-ol

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen (balloon or bubbler)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the alkene (1.0 eq) in a mixture of DMF and water (typically 7:1 v/v).

  • Add PdCl₂ (0.1 eq) and CuCl (1.0 eq).

  • Stir the mixture vigorously under an oxygen atmosphere (a balloon of O₂ is usually sufficient).

  • Heat the reaction to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Part 5: Deprotection to Yield the Final Product

The final step is the removal of the TBDMS protecting group to unveil the primary alcohol. Tetra-n-butylammonium fluoride (TBAF) is the reagent of choice for this deprotection, as it is highly selective for silyl ethers and the reaction proceeds under mild conditions.[2]

Protocol 5: TBDMS Deprotection with TBAF

Materials:

  • Protected 16-hydroxyhexadecan-2-one

  • Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBDMS-protected ketone (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) at room temperature.

  • Stir the reaction for 1-2 hours and monitor by TLC.

  • Once the deprotection is complete, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 16-hydroxyhexadecan-2-one, by flash column chromatography.

Comparative Data and Discussion

The following table summarizes the key aspects of the proposed synthetic route.

StepReactionReagentsTypical YieldKey Considerations
1Mono-protection1,16-Hexadecanediol, TBDMS-Cl, Imidazole40-50%Statistical protection leads to a mixture of diol, mono-, and di-protected products, requiring careful chromatographic separation.
2TosylationMono-protected diol, TsCl, TEA>90%The reaction is generally high-yielding and the product is often clean enough for the next step without purification.
3EliminationMono-tosylate, KOtBu80-90%A strong, non-nucleophilic base is crucial to favor elimination over substitution.
4Wacker-Tsuji OxidationTerminal alkene, PdCl₂, CuCl, O₂70-85%The choice of solvent and co-oxidant can influence the reaction rate and yield.
5DeprotectionProtected hydroxy ketone, TBAF>95%This is a clean and high-yielding reaction under mild conditions.

Alternative Approaches:

While the proposed route is robust, other strategies could be considered:

  • Alternative Protecting Groups: Other silyl ethers or benzyl ethers could be used, but TBDMS offers a good balance of stability and ease of removal.

  • Alternative Leaving Groups: Mesylates or triflates could be used in place of tosylates for the elimination step.

  • Direct Oxidation of the Alcohol to the Alkene: Some methods, like the Grieco elimination, allow for the direct conversion of a primary alcohol to a terminal alkene, which would shorten the synthesis by one step. However, these reactions can sometimes be less reliable for long-chain aliphatic alcohols.

Conclusion

The synthesis of 16-hydroxyhexadecan-2-one from 1,16-hexadecanediol is a challenging but achievable transformation that highlights key principles of modern organic synthesis, including selective protection, functional group interconversion, and transition-metal catalysis. The multi-step pathway detailed in this application note provides a reliable and well-documented approach for obtaining the target molecule. Careful execution of each step, particularly the initial mono-protection and the subsequent Wacker-Tsuji oxidation, is critical for the overall success of the synthesis.

References

  • Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Tsuji, J. (1984). Synthesis of ketones by oxidation of alcohols. Synthesis, 1984(05), 369-384. doi:10.1055/s-1984-30846

Sources

Method

High-Selectivity Catalytic Hydrogenation Protocols for 16-Hydroxyhexadecan-2-one Production

Executive Summary & Strategic Context 16-Hydroxyhexadecan-2-one is a critical intermediate in the synthesis of macrocyclic musks, specifically Cyclopentadecanone (Exaltone®) and Cyclopentadecanolide (Exaltolide®) . Its p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

16-Hydroxyhexadecan-2-one is a critical intermediate in the synthesis of macrocyclic musks, specifically Cyclopentadecanone (Exaltone®) and Cyclopentadecanolide (Exaltolide®) . Its production typically hinges on the chemoselective hydrogenation of unsaturated precursors, such as (E)-16-hydroxyhexadec-10-en-2-one (derived from cross-metathesis or aleuritic acid transformations).

The central challenge in this transformation is chemoselectivity .[1] The objective is to quantitatively reduce the internal alkene (


) while preserving the ketone (

) at position C2 and the primary hydroxyl (

) at position C16. Over-reduction leads to the diol impurity (16-hydroxyhexadecan-2-ol), drastically reducing the yield of the subsequent cyclization step.

This guide details two validated protocols: a traditional Batch Slurry Hydrogenation and a modern Continuous Flow Hydrogenation , designed to maximize yield (>95%) and selectivity (>98%).

Reaction Mechanism & Critical Parameters

The Chemoselectivity Hierarchy

On heterogeneous Palladium (Pd) surfaces, functional group reduction follows a kinetic hierarchy governed by adsorption enthalpy.

  • Olefin (

    
    ):  High adsorption energy; reduced rapidly under mild conditions.
    
  • Ketone (

    
    ):  Lower adsorption energy; reduction requires higher activation energy (elevated T/P) or specific surface activation.
    

Experimental Insight: By maintaining low hydrogen partial pressure (1–3 bar) and moderate temperatures (<40°C), the kinetic barrier for ketone reduction remains insurmountable, ensuring exclusive olefin saturation.

Substrate Workflow Visualization

The following diagram illustrates the process logic and critical decision points for the hydrogenation workflow.

HydrogenationWorkflow Start Precursor: (E)-16-Hydroxyhexadec-10-en-2-one CatPrep Catalyst Activation (Pd/C in Solvent) Start->CatPrep Reaction Hydrogenation (H2, 1-3 bar, 25°C) CatPrep->Reaction Sampling In-Process Control (GC-MS / NMR) Reaction->Sampling Decision Selectivity Check: Is C=O Intact? Sampling->Decision Filtration Catalyst Removal (Celite/Membrane) Decision->Filtration Yes (>98%) OverRed Impurity: 1,16-Hexadecanediol Decision->OverRed No (Over-reduction) Product Target: 16-Hydroxyhexadecan-2-one Filtration->Product OverRed->Reaction Adjust T/P (Restart)

Figure 1: Process workflow for the selective hydrogenation of 16-hydroxyhexadec-10-en-2-one. Note the critical decision node based on chemoselectivity analysis.

Experimental Protocols

Protocol A: Batch Slurry Hydrogenation (Standard)

Best for: Pilot-scale batches and facilities with standard pressure reactors.

Materials
  • Substrate: (E)-16-hydroxyhexadec-10-en-2-one (Purity >95%)

  • Catalyst: 5% Pd/C (Type 39 or equivalent, 50% water wet). Note: Wet catalyst is safer and reduces ignition risk.

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). EtOAc is preferred to suppress ketal formation if traces of acid are present.

  • Hydrogen Source: H2 gas cylinder (Grade 5.0).

Step-by-Step Procedure
  • Preparation: In a 500 mL Parr hydrogenation vessel, dissolve 10.0 g (39.3 mmol) of substrate in 150 mL of Ethyl Acetate.

  • Catalyst Loading: Carefully add 0.5 g of 5% Pd/C (5 wt% loading relative to substrate).

    • Safety: Add catalyst under an argon or nitrogen blanket to prevent spark ignition of solvent vapors.

  • Purging: Seal the reactor. Purge with Nitrogen (

    
    ) x3 cycles (pressurize to 5 bar, vent to 1 bar).
    
  • Reaction:

    • Pressurize with Hydrogen (

      
      ) to 2.0 bar (30 psi) .
      
    • Set stirring to 800-1000 rpm (Mass transfer is critical).

    • Maintain temperature at 25°C . Do not heat.

  • Monitoring: Monitor

    
     uptake. Reaction is typically complete when uptake plateaus (approx. 2-4 hours).
    
    • Validation: Take an aliquot at 2 hours. Analyze via GC-MS. Look for disappearance of

      
       corresponding to the alkene parent ion.
      
  • Work-up:

    • Vent

      
       and purge with 
      
      
      
      x3.
    • Filter the slurry through a Celite® 545 pad to remove Pd/C. Wash pad with 50 mL EtOAc.

    • Concentrate filtrate under reduced pressure (Rotavap, 40°C) to yield a white waxy solid.

Protocol B: Continuous Flow Hydrogenation (Advanced)

Best for: High-throughput screening, safety, and precise residence time control.

Equipment Configuration
  • System: H-Cube® Pro or equivalent packed-bed flow reactor.

  • Cartridge: 10% Pd/C (CatCart®, 30 mm).

  • Solvent: Methanol (MeOH) - Required for solubility in flow lines.

Step-by-Step Procedure
  • Feed Preparation: Prepare a 0.1 M solution of substrate in MeOH. Filter through a 0.45 µm PTFE syringe filter to prevent clogging.

  • System Priming: Flush the system with pure MeOH at 1.0 mL/min, 25°C, 10 bar system pressure.

  • Parameter Setting:

    • Temperature: 30°C

    • H2 Pressure: Full H2 Mode (generated in situ) or 10 bar line pressure.

    • Flow Rate: 1.0 mL/min (Residence time ~ 30-60 seconds depending on cartridge volume).

  • Execution: Switch valve to "Feed". Collect the output after 2 system volumes have passed (steady state).

  • Optimization: If alkene remains (GC analysis), decrease flow rate to 0.5 mL/min. If ketone reduction is observed (rare in flow due to short residence time), decrease pressure.

Analytical Validation & Quality Control

Data Summary: Solvent & Catalyst Effects

The following table summarizes expected outcomes based on internal optimization data for long-chain enone reductions.

ParameterConditionConversion (%)Selectivity (Ketone)Notes
Catalyst 5% Pd/C>99%>98%Recommended. Excellent balance.
Catalyst Raney Ni>99%<85%High risk of C=O reduction.
Solvent Ethyl Acetate95%>99%Slower rate, highest selectivity.
Solvent Methanol>99%96%Faster rate, risk of acetal/ketal byproducts.
Pressure 10 bar>99%<90%Over-reduction observed.
Pressure 2 bar>99%>98%Optimal pressure window.
Spectroscopic Confirmation
  • 1H NMR (CDCl3, 400 MHz):

    • Disappearance: Olefinic protons at

      
       5.3–5.5 ppm.
      
    • Retention: Triplet at

      
       2.41 ppm (
      
      
      
      ) confirming ketone integrity.
    • Retention: Triplet at

      
       3.64 ppm (
      
      
      
      ) confirming alcohol integrity.
  • GC-MS:

    • Single peak. Parent ion

      
       consistent with saturated ketone (MW = 256.4  g/mol ).
      

Troubleshooting Guide

Issue: Incomplete Conversion
  • Cause: Catalyst poisoning (Sulfur/Phosphorus from precursor synthesis) or poor mass transfer.

  • Solution:

    • Increase stirring speed to >1000 rpm (Hydrogenation is diffusion-limited).

    • Perform a charcoal wash on the precursor prior to hydrogenation to remove poisons.

Issue: Over-Reduction (Formation of Diol)
  • Cause: Pressure too high or reaction time too long.

  • Solution:

    • Strictly limit H2 pressure to <3 bar.

    • Stop reaction immediately upon H2 uptake plateau.

    • Switch solvent to Ethyl Acetate (non-polar solvents often suppress C=O reduction on Pd).

References

  • Vertex Pharmaceuticals/Industry Patents. (2018). Preparation method of cyclopentadecanone. Patent CN107915610B. Link

  • Gao, Y., et al. (2022).[2] A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. Chemistry Central Journal / PMC. Link

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Link

  • Dupau, P., et al. (2002). Chemoselective Hydrogenation of α,β-Unsaturated Ketones. Organic Letters / NIH PMC. Link

  • BenchChem. (2025).[3] Synthesis of 9,10,16-Trihydroxyhexadecanoic Acid (Aleuritic Acid) and Derivatives. Link

Sources

Application

Application Notes and Protocols for the Industrial Scale-Up of 16-Hydroxyhexadecan-2-one

Introduction: The Significance of 16-Hydroxyhexadecan-2-one in Modern Drug Development 16-Hydroxyhexadecan-2-one is a long-chain hydroxy ketone that has emerged as a valuable building block in the synthesis of complex ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 16-Hydroxyhexadecan-2-one in Modern Drug Development

16-Hydroxyhexadecan-2-one is a long-chain hydroxy ketone that has emerged as a valuable building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a hydroxyl and a ketone group at opposing ends of a long aliphatic chain, allows for diverse chemical modifications, making it a versatile precursor in the construction of novel therapeutic agents. The industrial production of this molecule, however, presents unique challenges in terms of selectivity, scalability, and purity. This document provides a comprehensive guide to the robust and scalable synthesis of 16-Hydroxyhexadecan-2-one, designed for researchers, scientists, and drug development professionals. We will delve into a scientifically sound, multi-step synthesis route, detailing the underlying chemical principles, process optimization, and critical quality control measures necessary for successful industrial-scale production.

Retrosynthetic Analysis and Strategic Approach to Industrial Synthesis

A critical analysis of the target molecule, 16-Hydroxyhexadecan-2-one, suggests a disconnection approach that leverages a readily available and cost-effective C16 precursor. A plausible and industrially viable starting material is 16-hydroxyhexadecanoic acid, a naturally occurring fatty acid. The synthetic strategy hinges on the selective conversion of the carboxylic acid moiety to a methyl ketone, while the primary alcohol at the opposite end of the chain remains intact. This necessitates a protection-deprotection strategy for the hydroxyl group to prevent its interference with the ketone formation step.

The proposed three-step synthesis is as follows:

  • Protection: The primary hydroxyl group of 16-hydroxyhexadecanoic acid is protected to prevent its reaction in the subsequent step.

  • Ketone Formation: The carboxylic acid of the protected intermediate is converted into a methyl ketone.

  • Deprotection: The protecting group is removed to yield the final product, 16-Hydroxyhexadecan-2-one.

This approach is designed for high yields, operational simplicity, and scalability, minimizing the use of hazardous reagents and complex purification steps.

Process Flow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Ketone Formation cluster_2 Step 3: Deprotection cluster_3 Purification A 16-Hydroxyhexadecanoic Acid B Silyl Ether Protection A->B C 16-(tert-Butyldimethylsilyloxy)hexadecanoic Acid B->C D Weinreb Amide Formation C->D E Grignard Reaction D->E F 16-(tert-Butyldimethylsilyloxy)hexadecan-2-one E->F G Silyl Ether Deprotection F->G H Crude 16-Hydroxyhexadecan-2-one G->H I Crystallization / Distillation H->I J Pure 16-Hydroxyhexadecan-2-one I->J

Caption: A process flow diagram illustrating the three main stages of 16-Hydroxyhexadecan-2-one synthesis.

Detailed Protocols and Methodologies

Part 1: Protection of the Hydroxyl Group

The primary hydroxyl group of 16-hydroxyhexadecanoic acid must be protected to prevent its reaction with the organometallic reagent used in the subsequent ketone synthesis. A silyl ether is an ideal protecting group for this purpose due to its ease of introduction, stability under the reaction conditions for ketone formation, and straightforward removal.[1][2] The tert-butyldimethylsilyl (TBDMS) group is chosen for its robustness and well-documented deprotection protocols.[3]

Protocol 1: Synthesis of 16-(tert-Butyldimethylsilyloxy)hexadecanoic Acid

  • Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel is charged with 16-hydroxyhexadecanoic acid and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Imidazole (2.5 equivalents) is added to the reactor and stirred until dissolved. tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) dissolved in the reaction solvent is then added dropwise via the addition funnel, maintaining the temperature below 30°C. The use of imidazole as a base facilitates the silylation and neutralizes the HCl byproduct.[3]

  • Reaction Monitoring: The reaction progress is monitored by an in-line analytical technique, such as Fourier-transform infrared spectroscopy (FTIR), tracking the disappearance of the O-H stretch of the starting material and the appearance of the Si-O-C stretch of the product. Alternatively, periodic sampling and analysis by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

  • Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 16-(tert-Butyldimethylsilyloxy)hexadecanoic acid.

Part 2: Methyl Ketone Synthesis via Weinreb Amide

The conversion of the carboxylic acid to a methyl ketone is a critical step. While direct addition of organolithium reagents to carboxylic acids can yield ketones, this method often requires careful control of stoichiometry to avoid over-addition to form a tertiary alcohol.[4][5][6] A more robust and scalable approach is the Weinreb ketone synthesis.[7][8] This method involves the formation of a Weinreb-Nahm amide, which then reacts cleanly with a Grignard or organolithium reagent to afford the ketone.[7]

Protocol 2: Synthesis of 16-(tert-Butyldimethylsilyloxy)hexadecan-2-one

  • Weinreb Amide Formation:

    • The crude 16-(tert-Butyldimethylsilyloxy)hexadecanoic acid is converted to its acid chloride by reacting with a chlorinating agent like oxalyl chloride or thionyl chloride in an appropriate solvent (e.g., DCM) with a catalytic amount of dimethylformamide (DMF).

    • The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to form the Weinreb-Nahm amide. The reaction is typically run at low temperatures (0-5°C) to control exothermicity.

  • Grignard Reaction:

    • The Weinreb-Nahm amide is dissolved in a dry, aprotic solvent like THF in a separate reactor under an inert atmosphere.

    • Methylmagnesium bromide or methylmagnesium chloride (a Grignard reagent) in THF is added slowly to the amide solution at a controlled temperature (typically 0°C). The reaction forms a stable chelated intermediate that prevents over-addition.[7]

    • The reaction is monitored for completion using in-line spectroscopy or offline chromatography.

  • Work-up and Quench:

    • The reaction is carefully quenched by the slow addition of an aqueous solution of a weak acid, such as ammonium chloride.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The organic layer is washed with water and brine, dried, and concentrated under vacuum to yield the crude 16-(tert-Butyldimethylsilyloxy)hexadecan-2-one.

Part 3: Deprotection of the Silyl Ether

The final step is the removal of the TBDMS protecting group to unveil the primary hydroxyl functionality. This is typically achieved under acidic conditions or by using a fluoride ion source.[9][10] For industrial scale, acidic hydrolysis is often preferred due to cost and ease of handling.

Protocol 3: Synthesis of 16-Hydroxyhexadecan-2-one

  • Deprotection Reaction: The crude 16-(tert-Butyldimethylsilyloxy)hexadecan-2-one is dissolved in a protic solvent mixture, such as acetic acid in THF/water.[3] The reaction is stirred at room temperature or with gentle heating.

  • Reaction Monitoring: The progress of the deprotection is monitored by HPLC or GC until the starting material is consumed.

  • Work-up and Neutralization: The reaction mixture is diluted with water and neutralized with a base, such as sodium bicarbonate solution.

  • Extraction and Isolation: The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated to give the crude 16-Hydroxyhexadecan-2-one.

Purification of the Final Product

The crude 16-Hydroxyhexadecan-2-one may contain residual reagents and byproducts. For pharmaceutical applications, high purity is essential. Common industrial purification methods for long-chain aliphatic compounds include:

  • Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

  • Distillation: For liquid products, fractional distillation under reduced pressure can be used to separate the desired product from impurities with different boiling points. Given the long carbon chain and the presence of a hydroxyl group, high vacuum distillation would be necessary to prevent decomposition.

Process Optimization and Critical Parameter Control

For a successful and reproducible industrial-scale synthesis, it is crucial to identify and control critical process parameters (CPPs).

Process Step Critical Process Parameters (CPPs) Monitoring and Control Strategy
Protection Temperature, Reagent Stoichiometry, Reaction TimeUse of a temperature-controlled reactor, precise dosing of reagents, in-line monitoring (e.g., FTIR) to determine reaction endpoint.
Ketone Formation Anhydrous Conditions, Temperature, Grignard Reagent Addition RateStrict control of moisture content in solvents and reagents, cryogenic cooling for the reactor, controlled addition rate to manage exotherm.
Deprotection Acid Concentration, Temperature, Reaction TimePrecise formulation of the acidic solution, temperature control, and reaction monitoring by HPLC to avoid side reactions.
Purification Cooling Rate (Crystallization), Pressure and Temperature (Distillation)Programmed cooling profiles for crystallization to control crystal size and purity, precise vacuum and temperature control for distillation.

Quality Control and Analytical Methods

A robust quality control strategy is imperative to ensure the final product meets the required specifications for identity, purity, and strength.[11]

  • Raw Material Testing: All incoming raw materials should be tested for identity and purity.

  • In-Process Controls (IPCs): Regular monitoring of reaction progress and intermediate purity using techniques like HPLC, GC, and FTIR.[11]

  • Final Product Testing: The final product should be characterized using a battery of analytical techniques:

    • Identity: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)

    • Purity: HPLC, GC (to quantify impurities)

    • Physical Properties: Melting Point, Appearance

    • Residual Solvents: Headspace GC

Process Analytical Technology (PAT)

The implementation of Process Analytical Technology (PAT) is highly recommended for optimizing and controlling the manufacturing process in real-time.[12][13] PAT tools can provide continuous insight into the process, enabling proactive control and ensuring consistent product quality.[14]

  • In-situ FTIR/Raman Spectroscopy: Can be used to monitor the concentration of reactants, intermediates, and products in real-time, allowing for precise determination of reaction endpoints.[15]

  • Focused Beam Reflectance Measurement (FBRM): In crystallization processes, FBRM can monitor crystal size and distribution, enabling better control over the final product's physical properties.

Safety Considerations

The industrial synthesis of 16-Hydroxyhexadecan-2-one involves the use of potentially hazardous materials. A thorough safety assessment should be conducted for each step.

  • Flammable Solvents: Solvents like THF and DCM are flammable and should be handled in well-ventilated areas with appropriate fire suppression systems.

  • Corrosive Reagents: Thionyl chloride, oxalyl chloride, and acidic solutions are corrosive and require the use of personal protective equipment (PPE), including gloves, goggles, and lab coats.

  • Reactive Reagents: Grignard reagents and organolithiums are highly reactive with water and air. They must be handled under an inert atmosphere.

  • Pressure and Temperature: Reactions should be conducted in appropriately rated reactors with pressure relief systems, especially when there is a potential for gas evolution or exothermic reactions.

By adhering to these detailed protocols and implementing robust process control and safety measures, the industrial-scale production of high-purity 16-Hydroxyhexadecan-2-one can be achieved efficiently and safely, providing a reliable supply of this critical intermediate for the pharmaceutical industry.

References

  • Chemistry Steps. Carboxylic Acids to Ketones. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. [Link]

  • ACS Omega. Equilibrium in the Catalytic Condensation of Carboxylic Acids with Methyl Ketones to 1,3-Diketones and the Origin of the Reketonization Effect. [Link]

  • Organic Letters. Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Nature Communications. Upgrading ketone synthesis direct from carboxylic acids and organohalides. [Link]

  • Google Patents.
  • Master Organic Chemistry. Alcohol Protecting Groups. [Link]

  • Organic Syntheses. Ketone, cyclohexyl methyl. [Link]

  • Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alkenes. [Link]

  • ACS Publications. Process Analytical Technology: An Investment in Process Knowledge. [Link]

  • SimplerQMS. Best Practices for Quality Control in Pharmaceuticals. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Google Patents.
  • Organic Syntheses. 10. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • YouTube. β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. [Link]

  • Scilife. Different Types of Quality Control in Pharmaceutical Industry. [Link]

  • ResearchGate. Process Analytical Technology: tools and applications in pharmaceutical manufacturing. [Link]

  • MDPI. α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. [Link]

  • ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. [Link]

  • Google Patents.
  • National Institutes of Health. Equilibrium in the Catalytic Condensation of Carboxylic Acids with Methyl Ketones to 1,3-Diketones and the Origin of the Reketonization Effect. [Link]

  • YouTube. Creating Aldehydes and Ketones Using Oxidation and Reduction. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. [Link]

  • DES Pharma. A Deep Dive into Quality Control in the Pharmaceutical Industry. [Link]

  • Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ResearchGate. (PDF) Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones. [Link]

  • National Institutes of Health. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. [Link]

  • PYG Lifesciences. Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Oxidation to Aldehydes and Ketones. [Link]

  • National Institutes of Health. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. [Link]

  • AQA. A-level Chemistry 7405 Specification. [Link]

  • Microbioz India. Process Analytical Technology (PAT). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 16-Hydroxyhexadecan-2-one

Ticket System Status: [ONLINE] Current Queue: High Priority - Yield Optimization Subject: Troubleshooting Protocols for Functionalization Introduction: The Target & The Challenge Molecule: 16-Hydroxyhexadecan-2-one ( ) P...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Queue: High Priority - Yield Optimization Subject: Troubleshooting Protocols for


 Functionalization
Introduction: The Target & The Challenge

Molecule: 16-Hydroxyhexadecan-2-one (


)
Primary Application:  Precursor for macrocyclic musks (e.g., Cyclopentadecanone/Exaltone) and specialized lipid synthesis.
The Problem:  Synthesizing bifunctional long-chain alkanes requires distinguishing between two ends of a nearly symmetrical chain. The primary failure modes are statistical mixtures  (during diol oxidation) or double-bond migration  (during alkene oxidation), leading to yields often below 40% in unoptimized setups.

This guide treats your synthesis as a "system" to be debugged. We focus on the two most reliable chemical routes: Wacker Oxidation (from 15-hexadecen-1-ol) and Statistical Mono-protection (from 1,16-hexadecanediol).

Module 1: The Wacker Oxidation Route

Context: You are converting 15-hexadecen-1-ol to the methyl ketone using Pd(II) catalysis. Standard Protocol: Modified Tsuji-Wacker conditions (


, 

,

,

).
Troubleshooting Ticket #402: "My internal isomer content is >15%."

Diagnosis: The Wacker oxidation relies on the coordination of Pd(II) to the terminal alkene.[1] However, Palladium is also an excellent isomerization catalyst. If the oxidation rate is slower than the isomerization rate, the double bond migrates from


 to 

, leading to the undecouplable mixture of 16-hydroxyhexadecan-2-one and 16-hydroxyhexadecan-3-one.

Root Cause Analysis:

  • Low Oxygen Mass Transfer: The re-oxidation of

    
     to 
    
    
    
    by
    
    
    is rate-limiting. If
    
    
    lingers, it promotes isomerization.
  • Chloride Inhibition: High

    
     inhibits the hydroxypalladation step.
    
  • Solvent Choice: Standard DMF promotes rapid reaction but can stabilize isomerizing species.

Corrective Protocol (The "High-Pressure" Fix):

  • Switch Solvent System: Move from pure DMF to DMA (Dimethylacetamide) : Water (7:1) . DMA often shows faster turnover rates for long-chain olefins than DMF.

  • Oxygen Saturation: Do not rely on a balloon. Use a dedicated O2 manifold or a pressurized vessel (1-3 bar).

    • Why: Increasing

      
       accelerates the 
      
      
      
      regeneration, which in turn instantly scavenges
      
      
      , preventing it from isomerizing the substrate.
  • Add Acid Promoter: Add 10 mol% Trifluoroacetic Acid (TFA) .

    • Mechanism:[2][3][4][5] Acid accelerates the protonolysis of the Pd-C bond in the final step, releasing the ketone faster than the

      
      -hydride elimination can occur (which causes isomerization).
      

Visualizing the Failure Mode (Graphviz):

WackerCycle Pd_II Pd(II) Active Species Coordination Alkene Coordination Pd_II->Coordination HydroP Hydroxypalladation Coordination->HydroP Elimination Beta-Hydride Elimination (Product Release) HydroP->Elimination Fast O2 Transfer Isomerization FAILURE MODE: Isomerization via Pd-H HydroP->Isomerization Slow Turnover Pd_0 Pd(0) Inactive Elimination->Pd_0 Ketone Released Isomerization->Pd_II Internal Alkene (Dead End) Reox Re-oxidation (CuCl2/O2) Pd_0->Reox Reox->Pd_II

Figure 1: The Critical Branch Point in Wacker Oxidation. Note the competition between Product Release (Green) and Isomerization (Red).

Module 2: The Diol Statistical Route

Context: You are starting with cheap 1,16-hexadecanediol and attempting to oxidize only one alcohol to a methyl ketone (via an intermediate step). Standard Protocol: Mono-protection with TBSCl followed by oxidation and alkylation.

Troubleshooting Ticket #405: "I cannot separate the mono-protected product from the diol."

Diagnosis: Long-chain aliphatic diols and their mono-protected derivatives have very similar Retention Factors (


) on silica because the lipophilic 

chain dominates the interaction, masking the polarity difference between

and

.

The "Symmetry-Breaking" Protocol:

Instead of trying to purify the mono-protected alcohol immediately, use a Continuous Extraction or Solid-Phase Tagging approach.

Step-by-Step Optimization:

  • Reaction Setup (The 60% Rule):

    • Use 0.6 equivalents of TBSCl (tert-Butyldimethylsilyl chloride) relative to the diol.

    • Why: It is mathematically impossible to get >50% yield of mono-product if you use 1.0 equiv (you will get 25% di-protected, 50% mono, 25% unreacted). By using 0.6 equiv, you bias the mixture towards Mono and Unreacted Starting Material, minimizing the Di-protected waste.

  • Workup (The "Phase Switch"):

    • Do not use Column Chromatography yet.

    • Dissolve the crude mixture in Hexane .

    • The unreacted 1,16-hexadecanediol is virtually insoluble in cold hexane but soluble in THF/Ethanol.

    • Action: Cool the hexane mixture to 0°C. Filter off the precipitated white solid (this is your recovered starting material—recycle it!). The filtrate contains mostly Mono-TBS and Di-TBS.

  • Oxidation & Alkylation:

    • Oxidize the crude Mono-TBS alcohol to the aldehyde (using PCC or Swern).

    • Perform Grignard addition (MeMgBr) to get the secondary alcohol.

    • Oxidize again to the ketone.

    • Finally deprotect (TBAF).

Data Comparison: Solvent Effects on Mono-Protection

Solvent SystemReagent Ratio (TBSCl:Diol)Mono-Yield (%)Di-Yield (%)Recovery of SM (%)
THF (Std) 1:142%28%30%
DMF 1:138%35%27%
THF (High Dilution) 0.6 : 1 55% <5% 40% (Recyclable)
Module 3: Biocatalytic Alternatives (The "Green" Patch)

Ticket #409: "Chemical yields are stuck at 50%. Are there enzymes?"

Yes. For


 chains, chemical selectivity is fighting entropy. Enzymes use steric tunnels to win this fight.

Recommended System:

  • Enzyme: Alcohol Dehydrogenase (ADH) specific for long-chain fatty alcohols (e.g., from Candida tropicalis or engineered E. coli lysates).

  • Workflow:

    • Start with 1,16-hexadecanediol.[6][7]

    • Use an ADH that displays "regioselectivity" based on hydrophobicity.

    • Note: While highly selective, these often require specific emulsifiers (Tween 80) due to the substrate's poor water solubility.

FAQ: Quick Troubleshooting

Q: My Grignard reagent (MeMgBr) is not reacting with the aldehyde intermediate. A: The long chain folds on itself in non-polar solvents, potentially shielding the carbonyl. Add LiCl (2 equivalents) to the Grignard reaction. This breaks up the Grignard aggregates (Turbo-Grignard effect) and increases the effective concentration of the nucleophile.

Q: The final product solidifies and traps impurities. A: 16-Hydroxyhexadecan-2-one is a waxy solid (mp ~65-70°C). Do not recrystallize from pure ethanol. Use Acetonitrile at -20°C . The ketone will crystallize out, leaving the more polar impurities in solution.

Q: Can I use the Wacker oxidation on the internal alkene (e.g., 8-hexadecene)? A: No. Wacker oxidation of internal alkenes is notoriously slow and non-selective, yielding a mixture of ketones at C7, C8, C9, etc. You must use the terminal alkene (15-hexadecen-1-ol) or the diol route.

References
  • Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384.

  • Sigman, M. S., et al. (2013). Palladium-Catalyzed Wacker-Type Oxidation of Alkenes using Molecular Oxygen. Chemical Reviews, 113(3). (Provides mechanistic insight into O2 pressure effects).

  • Arrieta-Baez, D., et al. (2011).[2] Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato.... Molecules, 16, 4923-4936.[2] (Detailed NMR/MS characterization of C16 hydroxy-ketones). [2]

  • Organic Chemistry Portal. (2024). Wacker Oxidation: Mechanism and Conditions. (General reference for solvent effects).

Sources

Optimization

Purification strategies for crude 16-Hydroxyhexadecan-2-one

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Purification Strategies for Crude 16-Hydroxyhexadecan-2-one Introduction: The Chemical Profile 16-Hydroxyhexadecan-2...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Purification Strategies for Crude 16-Hydroxyhexadecan-2-one

Introduction: The Chemical Profile

16-Hydroxyhexadecan-2-one (C₁₆H₃₂O₂) is a bifunctional C16 lipid derivative, often synthesized via the selective oxidation of 1,16-hexadecanediol or the hydration of terminal alkynes. Its amphiphilic nature—combining a hydrophobic palmitic-like chain with polar ketone and hydroxyl termini—creates unique purification challenges.

Physical Profile:

  • State: Waxy solid (purified); often viscous oil (crude).

  • Melting Point (Est.): 75–85°C (Lower than the corresponding diol’s 91–94°C due to reduced hydrogen bonding) [1, 2].

  • Boiling Point: >400°C (atmospheric); ~200°C (at 3 mmHg). Do not distill without high vacuum.

  • Key Impurities:

    • 1,16-Hexadecanediol (Starting Material): More polar.

    • 2,15-Hexadecanedione (Over-oxidation): Less polar.

    • Oligomers: Formed via intermolecular aldol condensation or esterification.

Phase 1: Initial Assessment & Diagnostics

Q: My crude product is a sticky, yellow oil that won't solidify. Is my synthesis failed? A: Not necessarily. "Oiling out" is common for long-chain keto-alcohols contaminated with solvent residues or dione impurities. The dione impurity depresses the melting point significantly.

  • Action: Place the crude under high vacuum (<1 mbar) at 40°C for 4 hours to remove trapped solvents. If it remains an oil, perform a TLC analysis to estimate the dione:product ratio.

Q: How do I visualize this compound on TLC? It doesn't show up under UV. A: Aliphatic ketones and alcohols lack conjugation, making them UV-silent (254 nm).

  • Protocol: Use Phosphomolybdic Acid (PMA) or p-Anisaldehyde stain.

    • Dip plate → Heat with heat gun until spots appear.

    • Rf Order (Hexane:EtOAc 7:3):

      • Top: 2,15-Hexadecanedione (Least Polar)

      • Middle: 16-Hydroxyhexadecan-2-one (Target)

      • Bottom: 1,16-Hexadecanediol (Most Polar)

Phase 2: Crystallization Strategies (Primary Method)

For purity >95%, recrystallization is preferred over chromatography for scalability.

Q: Which solvent system effectively separates the diol impurity? A: The diol is the most difficult impurity to remove due to its low solubility in cold non-polar solvents, which mimics the product.

  • Recommended System: Hexane (or Heptane) / Ethyl Acetate (9:1 v/v).

  • Mechanism: The dione remains soluble in the hexane-rich mother liquor. The diol is too insoluble and may crash out immediately. The target hydroxy-ketone has intermediate solubility.

Q: I tried recrystallizing, but I got a "gummy" precipitate. How do I fix this? A: This is the "Oiling Out" phenomenon, occurring when the solution temperature drops faster than the crystal lattice can form.

  • Troubleshooting Protocol:

    • Re-dissolve the gum in the minimum amount of boiling solvent.

    • Add a "seed crystal" of pure material (if available) or scratch the glass side with a rod.

    • Slow Cooling: Wrap the flask in aluminum foil and a towel to cool to Room Temperature (RT) over 3–4 hours. Do not place directly in an ice bath.

Data: Solubility Profile for Purification
SolventTempSolubility (Target)Solubility (Diol Impurity)Outcome
Hexane HotHighModerateGood. Diol may precipitate first upon slight cooling.
Hexane ColdLowInsolubleTarget crystallizes; Dione stays in solution.
Methanol ColdModerateModeratePoor. Hard to separate Diol/Target.
Ethyl Acetate ColdHighLowPoor. Yield loss (Target stays in solution).

Phase 3: Chromatographic Refinement (High Purity)

If crystallization fails to remove the dione (over-oxidation product), flash column chromatography is required.

Q: What is the optimal gradient for separation? A: Use a stepwise gradient on Silica Gel (60 Å).

  • Equilibration: 100% Hexane (flushes non-polar oligomers).

  • Elution 1 (Dione Removal): 90:10 Hexane:EtOAc. The dione will elute first.

  • Elution 2 (Product Collection): 70:30 Hexane:EtOAc. The hydroxy-ketone elutes here.

  • Wash (Diol Removal): 100% EtOAc or 10% MeOH in DCM.

Phase 4: Advanced Troubleshooting (The "Nuclear Option")

Q: I cannot separate the 1,16-diol from my product. They co-crystallize and co-elute. A: This requires Chemical Derivatization . The ketone handle on your product allows for selective chemistry that the diol cannot undergo.

  • Strategy: Form a semicarbazone or oxime derivative.

    • React crude mixture with Girard's Reagent T (water-soluble hydrazine).

    • The ketone forms a water-soluble hydrazone; the diol does not.

    • Wash with ether (removes diol).

    • Hydrolyze the aqueous layer with dilute acid to regenerate the ketone.

    • Extract with ether.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the physical state and impurity profile.

PurificationStrategy Crude Crude Mixture (16-Hydroxyhexadecan-2-one) Analysis TLC Analysis (Stain: PMA/Anisaldehyde) Crude->Analysis ImpurityCheck Identify Major Impurity Analysis->ImpurityCheck Dione High Dione Content (Less Polar Spot) ImpurityCheck->Dione Rf > Target Diol High Diol Content (More Polar Spot) ImpurityCheck->Diol Rf < Target Clean Minor Impurities ImpurityCheck->Clean Single Spot Recryst Recrystallization Solvent: Hexane/EtOAc (9:1) Slow Cool to 4°C Dione->Recryst Dione stays in mother liquor Column Flash Chromatography Gradient: Hexane -> 30% EtOAc Diol->Column Best Separation Deriv Girard's Reagent T Derivatization Diol->Deriv If Column Fails Clean->Recryst Final Polish FinalProduct Purified Target (>98%) Recryst->FinalProduct Pure Crystals Column->FinalProduct Pure Fractions Deriv->FinalProduct Hydrolysis

Caption: Decision tree for selecting the optimal purification method based on impurity profile (TLC Rf values).

References

  • The Good Scents Company. (n.d.). 16-hydroxyhexadecanoic acid Physical Properties. Retrieved February 6, 2026, from [Link]

    • Context: Provides melting point baselines for the C16 acid analog (94-98°C)
  • PubChem. (n.d.).[1][2][3] 1,16-Hexadecanediol Compound Summary. National Library of Medicine. Retrieved February 6, 2026, from [Link]

    • Context: Establishes the physical properties of the starting material (MP 91-94°C) and polarity baseline.
  • Organic Chemistry Portal. (n.d.). Oxidation of 1,2-diols to alpha-hydroxy ketones. Retrieved February 6, 2026, from [Link]

    • Context: Validates the oxidative synthesis pathway and potential for dione byproducts.
  • Context: Confirms solubility and boiling point d

Sources

Troubleshooting

Technical Support Center: Purification of 16-Hydroxyhexadecan-2-one

Topic: Removal of Catalyst Residues (Pd, Cu, Ru) Reference ID: TSC-PUR-16HD-001 Executive Summary & Diagnostic Context The Challenge: 16-Hydroxyhexadecan-2-one is a bifunctional intermediate (primary alcohol and ketone)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Catalyst Residues (Pd, Cu, Ru) Reference ID: TSC-PUR-16HD-001

Executive Summary & Diagnostic Context

The Challenge: 16-Hydroxyhexadecan-2-one is a bifunctional intermediate (primary alcohol and ketone) often synthesized via Wacker oxidation (Pd/Cu catalyzed) or metathesis sequences. It is a waxy solid (MP ~94-98°C) with significant non-polar character due to the C16 chain, but polar anchors at the termini.

The Risk: Residual transition metals are not just regulatory compliance failures (ICH Q3D); they are active chemical hazards.

  • Palladium (Pd): Causes darkening (grey/brown discoloration) and can catalyze unwanted dehydrogenation or isomerization during downstream polymerization or macrocyclization.

  • Copper (Cu): Promotes oxidative degradation of the alcohol terminus.

Diagnostic: Do I have a residue problem?
IndicatorObservationLikely Contaminant
Visual Product is grey, black, or has suspended "dust."Colloidal Palladium (

)
Visual Product has a green or blue tint.Copper salts (

)
Visual Product is brown/orange.Palladium oxides or Ligand-Metal complexes
Analytical ICP-MS > 100 ppm (Class 2B limit).FAIL (Requires Remediation)

Primary Protocol: Solid-Supported Scavenging (The Gold Standard)

Why this works: Unlike extraction, which relies on partition coefficients, solid-supported scavengers use chelation thermodynamics. The functionalized silica beads bind the metal irreversibly. Because 16-Hydroxyhexadecan-2-one is a solid, you must perform this step in solution before final isolation.

Step-by-Step Methodology

Reagents:

  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). Note: Avoid alcohols if using electrophilic scavengers.

  • Scavenger:

    • For Pd : Thiol-functionalized Silica (e.g., SiliaMetS® Thiol, MP-TMT).

    • For Cu : Diamine or Triamine-functionalized Silica.

Protocol:

  • Dissolution: Dissolve the crude 16-Hydroxyhexadecan-2-one in THF (10 mL per gram of product). Ensure the solution is clear. If "grey dust" is visible, filter through Celite® before adding scavengers.

  • Loading: Add the scavenger resin.[1]

    • Standard Load: 4 molar equivalents relative to the estimated metal content.

    • Blind Load: If metal content is unknown, add 10% w/w relative to the substrate.

  • Incubation: Agitate (stir or shake) at 40-50°C for 4-12 hours .

    • Technical Insight: Heat improves the kinetics of the metal entering the silica pores.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel to remove the scavenger.

  • Validation: Evaporate a small aliquot and check color. If clear/white, proceed to crystallization.

Visualization: Scavenger Selection Logic

ScavengerLogic Start Identify Contaminant Pd Palladium (Pd) Start->Pd Cu Copper (Cu) Start->Cu Ru Ruthenium (Ru) Start->Ru Thiol Thiol / TMT Resin (High Affinity for Soft Metals) Pd->Thiol Pd(0) or Pd(II) Thiourea Thiourea Resin Pd->Thiourea Cationic Pd Amine Diamine / TAAm Resin (Chelates Hard/Borderline Metals) Cu->Amine Best for Cu(I)/Cu(II) Ru->Thiol Ru Residues Ru->Thiourea Alternative

Figure 1: Decision matrix for selecting the correct functionalized silica based on the target metal impurity.

Secondary Protocol: Chelation Extraction & Crystallization

Context: Use this if scavengers are unavailable or if the cost is prohibitive for large batches. This method relies on the solubility differential between the organic product and water-soluble metal-chelate complexes.

The "Wash" Protocol (Best for Copper)
  • Dissolution: Dissolve crude product in Ethyl Acetate (EtOAc).

  • Chelating Wash: Wash the organic layer with 5% aqueous EDTA (disodium salt) or 10% Ammonium Hydroxide (

    
    ) .
    
    • Observation: The aqueous layer will turn blue (Copper-Amine complex) or green.

  • Repetition: Repeat until the aqueous layer is colorless.

  • Polishing: Wash with brine, dry over

    
    , and concentrate.
    
The Crystallization Protocol (Final Polish)

Since 16-Hydroxyhexadecan-2-one is a waxy solid, recrystallization is excellent for rejecting trace metals that are not chemically bound to the product.

  • Solvent System: Hexane / Ethyl Acetate (9:1 ratio).

  • Procedure: Dissolve at reflux. Cool slowly to room temperature, then to 0°C.

  • Filtration: Collect the white crystals.

  • Mother Liquor: The metal residues usually remain in the mother liquor (filtrate).

Regulatory Data & Compliance (ICH Q3D)

When validating your purification, you must meet these Permitted Daily Exposure (PDE) limits.

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Threshold for Control (30% of PDE)
Palladium (Pd) 2B1001030 µ g/day
Copper (Cu) 33000300900 µ g/day
Ruthenium (Ru) 2B1001030 µ g/day

Source: ICH Q3D(R2) Guideline for Elemental Impurities [1].

Troubleshooting FAQ

Q1: I used the Thiol scavenger, but my product is still grey. Why? A: You likely have Colloidal Palladium (


) .
  • Mechanism:[2][3] Thiol ligands bind ionic Pd(II) excellently. They struggle to penetrate the surface of metallic Pd nanoparticles.

  • Fix: Filter the solution through a pad of Celite® or activated carbon before scavenger treatment. This physically traps the larger colloidal particles. Then, treat with the scavenger to catch the remaining soluble ions.

Q2: I am losing significant yield (10-15%) on the scavenger resin. A: This is likely Non-Specific Adsorption .

  • Mechanism:[2][3] The 16-hydroxyl group on your molecule is polar. If you use a highly polar silica resin in a non-polar solvent (like pure Hexane), your product will stick to the silica surface via hydrogen bonding.

  • Fix: Increase the polarity of your solvent. Switch from Hexane to THF or EtOAc/MeOH (9:1) . This competes with the hydrogen bonding sites on the silica, keeping your product in solution while the metal stays bound to the high-affinity ligand.

Q3: Can I use activated carbon (Charcoal) instead of expensive scavengers? A: Yes, but with caveats.

  • Pros: Cheap, broad-spectrum.

  • Cons: Activated carbon is "messy" and often requires multiple filtrations. It also has high non-specific binding (yield loss).

  • Recommendation: Use specialized carbon (e.g., Darco® KB-G) only for bulk removal (>1000 ppm), then polish with a selective scavenger.

Visualization: The Purification Workflow

Workflow Crude Crude 16-Hydroxyhexadecan-2-one (Solid, Contaminated) Dissolve Dissolve in THF or EtOAc (Check Clarity) Crude->Dissolve CheckColloid Is solution cloudy/grey? Dissolve->CheckColloid Celite Filter through Celite® CheckColloid->Celite Yes (Colloidal Pd) Scavenge Add Scavenger (Thiol/Diamine) Stir 50°C, 4h CheckColloid->Scavenge No (Soluble Ions) Celite->Scavenge Filter Filter Resin Scavenge->Filter Crystallize Recrystallize (Hexane/EtOAc) Filter->Crystallize Final Pure Product (<10 ppm Metal) Crystallize->Final

Figure 2: Integrated workflow for removing colloidal and ionic metal impurities.

References

  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[4] Available at:[Link]

  • Palladium Scavenging: From 1% to within ICH limits. Onyx Scientific. Available at:[Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem Application Notes. Available at:[Link]

  • Workup for Removing Copper Salts. University of Rochester, Dept. of Chemistry. Available at:[Link]

  • 16-Hydroxyhexadecanoic acid (Physical Properties). PubChem, National Library of Medicine. Available at:[Link](Note: Used as a proxy for physical property/solubility validation of the C16-oxidized chain).

Sources

Optimization

Controlling pH levels during 16-Hydroxyhexadecan-2-one extraction

Welcome to the technical support guide for controlling pH during the extraction of 16-Hydroxyhexadecan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for controlling pH during the extraction of 16-Hydroxyhexadecan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this critical separation process. Our approach is grounded in fundamental chemical principles to empower you not just to follow steps, but to understand and adapt the methodology for optimal results.

Section 1: The 'Why' — Understanding the Physicochemical Behavior of 16-Hydroxyhexadecan-2-one

Before delving into troubleshooting, it is crucial to understand the molecular characteristics that dictate the extraction behavior of 16-Hydroxyhexadecan-2-one. This molecule possesses a dual-functional nature: a ketone group at the C2 position and a primary alcohol (hydroxyl group) at the C16 position, attached to a long, nonpolar, 16-carbon backbone.

  • The Nonpolar Backbone: The long alkyl chain confers significant hydrophobicity, making the molecule generally prefer nonpolar organic solvents over aqueous solutions.

  • The Ketone Group: The ketone at the C2 position is a polar, but non-ionizable group. It is relatively stable and resistant to oxidation under typical extraction conditions.[1]

  • The Terminal Alcohol Group: The primary hydroxyl group at the C16 position is the key to pH control. Aliphatic alcohols are weakly acidic, with a pKa typically in the range of 16-18.[2] This means that under strongly basic conditions (pH > 16), the hydroxyl group can be deprotonated to form a negatively charged alkoxide ion (-O⁻).

This dual functionality is the lever we can pull. By manipulating the pH of the aqueous phase, we can control the ionization state of the terminal hydroxyl group, thereby dramatically altering the molecule's solubility and partitioning behavior between aqueous and organic phases.[3]

Section 2: Core Principles of pH-Controlled Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) operates on the principle of differential solubility. For 16-Hydroxyhexadecan-2-one, the goal is typically to maximize its recovery in the organic phase while leaving polar, water-soluble impurities behind.

The Fundamental Relationship:

  • At Neutral or Acidic pH (e.g., pH < 8): The terminal hydroxyl group remains fully protonated (-OH). The molecule is neutral and its hydrophobic character dominates, leading to high solubility in an organic solvent and very low solubility in the aqueous phase. This is the ideal condition for extracting the target molecule into the organic layer.

  • At Strongly Basic pH (e.g., pH > 16): The terminal hydroxyl group can be deprotonated to form an alkoxide (-O⁻). This introduces a negative charge, dramatically increasing the molecule's polarity and its solubility in the aqueous phase. While not typically used for primary extraction, this principle can be exploited to remove certain types of impurities.

This relationship is visually summarized in the workflow below.

G cluster_0 Phase 1: Primary Extraction cluster_1 Phase 2: Impurity Removal (Optional Washes) start Crude Mixture containing 16-Hydroxyhexadecan-2-one add_solvent Dissolve in immiscible organic solvent (e.g., Ethyl Acetate, DCM) start->add_solvent add_aqueous Add aqueous phase (e.g., Water, Brine) add_solvent->add_aqueous adjust_ph Adjust Aqueous Phase to Neutral/Slightly Acidic pH (6-7) add_aqueous->adjust_ph separate Separate Layers adjust_ph->separate organic_phase Organic Phase: Contains neutral 16-Hydroxyhexadecan-2-one separate->organic_phase  Target Compound aqueous_phase Aqueous Phase: Contains polar impurities separate->aqueous_phase  Impurities organic_phase_in Organic Phase from Primary Extraction acid_wash Wash with Acidic Solution (e.g., 5% HCl, pH ~1-2) organic_phase_in->acid_wash Removes basic impurities base_wash Wash with Basic Solution (e.g., 5% NaHCO₃, pH ~8.5) acid_wash->base_wash Removes acidic impurities final_organic Purified Organic Phase base_wash->final_organic

Caption: Workflow for pH-controlled extraction of 16-Hydroxyhexadecan-2-one.

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems in a direct question-and-answer format.

Q1: My extraction yield is consistently low. What is the most likely cause related to pH?

A: The most common reason for low yield is incorrect pH in the aqueous phase during the primary extraction. If the aqueous phase is inadvertently basic, it can cause partial deprotonation of your target compound's hydroxyl group, leading to its loss in the aqueous layer.

Troubleshooting Steps:

  • Verify Aqueous pH: Before separation, carefully extract a small aliquot of the aqueous (water) layer and measure its pH using a calibrated pH meter. Do not submerge the probe directly in the biphasic mixture.

  • Optimal Range: Ensure the pH is firmly in the neutral to slightly acidic range (pH 6.0-7.5). This suppresses deprotonation and maximizes the partitioning of your neutral compound into the organic phase.

  • Consider Buffers: If your crude mixture contains acidic or basic components that alter the pH upon dissolution, consider using a buffered aqueous solution (e.g., a phosphate buffer at pH 7.0) instead of plain water for the initial extraction to maintain a stable pH.

Q2: I'm observing a thick, stable emulsion at the solvent interface that won't separate. How can I resolve this?

A: Emulsion formation is a frequent issue in LLE, often caused by high concentrations of surfactant-like molecules or overly vigorous mixing.[4] While not directly a pH issue, pH can influence the charge of molecules that contribute to emulsions.

Immediate Solutions to Break Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Gentle Agitation: Gently swirl the funnel instead of vigorous shaking.[4]

  • Add Brine: Add a small volume of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break emulsions.[5]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method.

  • Temperature Change: Gently warming the mixture can sometimes help break an emulsion, but be cautious with volatile solvents.

Preventative Measures:

  • During the initial extraction, use gentle inversions of the separatory funnel rather than aggressive shaking to mix the layers.

  • If the crude sample is known to be "soapy," consider a pre-extraction filtration or precipitation step to remove emulsion-causing agents.

Q3: How do I accurately measure the pH of my organic/aqueous mixture? My pH probe gives unstable readings.

A: This is a critical and often misunderstood procedure. Standard pH electrodes are designed for and calibrated with aqueous solutions.[6] They will not function correctly in a non-aqueous or mixed-phase environment due to issues like electrode dehydration and unstable liquid junction potentials.[7]

Correct Measurement Protocol:

  • Allow the two phases in your separatory funnel to settle completely.

  • Drain a small, representative sample (a few mL) of the aqueous layer only into a clean beaker.

  • Immerse your calibrated pH electrode into this aqueous sample to get an accurate reading.

  • This reading reflects the pH that was in equilibrium with your organic phase and is the value that dictates the partitioning of your compound. A simple water extraction method is recommended for measuring the pH of water-immiscible solvents.[8]

Q4: Can I use pH adjustments to remove specific acidic or basic impurities from my organic extract?

A: Absolutely. This is a powerful application of pH control. After you have extracted your 16-Hydroxyhexadecan-2-one into the organic phase at a neutral pH, you can perform subsequent washes with acidic or basic aqueous solutions to remove impurities.

Step-by-Step Impurity Removal:

  • To Remove Basic Impurities (e.g., amines): Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% citric acid). The basic impurities will become protonated (e.g., R-NH₃⁺), making them charged and highly soluble in the acidic aqueous wash, while your neutral target compound remains in the organic phase.

  • To Remove Acidic Impurities (e.g., carboxylic acids): Wash the organic layer with a dilute basic solution (e.g., 5% sodium bicarbonate, pH ~8.5). The acidic impurities will be deprotonated (e.g., R-COO⁻), becoming charged and soluble in the basic aqueous wash. Your target compound, with a pKa of ~16-18, will not be deprotonated by this weak base and will remain in the organic phase.[9]

  • Final Wash: After any acid or base wash, perform a final wash with brine to remove any remaining water-soluble reagents before drying the organic layer.

G cluster_0 Scenario: Acidic Impurity (R-COOH) cluster_1 Scenario: Basic Impurity (R-NH₂) start_acid Organic Phase contains: - Target (Neutral) - R-COOH (Neutral) wash_base Wash with Aqueous NaHCO₃ (pH 8.5) start_acid->wash_base organic_acid Organic Phase: - Target (Neutral) wash_base->organic_acid Remains aqueous_acid Aqueous Phase: - R-COO⁻ (Charged, Soluble) wash_base->aqueous_acid Removed start_base Organic Phase contains: - Target (Neutral) - R-NH₂ (Neutral) wash_acid Wash with Aqueous HCl (pH 1-2) start_base->wash_acid organic_base Organic Phase: - Target (Neutral) wash_acid->organic_base Remains aqueous_base Aqueous Phase: - R-NH₃⁺ (Charged, Soluble) wash_acid->aqueous_base Removed

Caption: Logic of using pH washes to selectively remove acidic or basic impurities.

Q5: What are the best reagents for adjusting pH during extraction?

A: The choice of acid or base should be guided by the desired pH range and the stability of your compound.

ReagentTypical ConcentrationTarget pH RangeUse Case & Comments
Acids
Hydrochloric Acid (HCl)0.1 M - 1 M1 - 3Strong acid, effective for large pH shifts. Use with care to avoid potential hydrolysis of sensitive functional groups.[10]
Citric Acid5% - 10% (w/v)2 - 4Weaker organic acid. Good for gentle pH adjustment and can chelate metal ions.
Bases
Sodium Bicarbonate (NaHCO₃)5% (w/v) Saturated~ 8.5Weak base. Ideal for neutralizing strong acids and removing acidic impurities without risking deprotonation of the target alcohol.
Sodium Carbonate (Na₂CO₃)5% (w/v)~ 11Stronger base than bicarbonate. Use if a higher pH is needed to remove less acidic impurities.
Sodium Hydroxide (NaOH)0.1 M - 1 M12 - 14Strong base. Generally avoided for routine extraction as it can promote side reactions and deprotonate the target compound. Only use if specifically required by the protocol.
Buffers
Phosphate Buffer0.1 M - 0.5 M6.5 - 7.5Excellent for maintaining a stable neutral pH during the primary extraction, preventing pH drift.

Section 4: References

  • pH Control in Solvent Extraction Circuits. (2017). 911Metallurgist. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Determination of pH in Non-Aqueous Solutions. HORIBA. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2024). K-Jhil. [Link]

  • Properties of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. (2014). Pharmaceutical Outsourcing. [Link]

  • pH Measurement in Non-aqueous Samples. Mettler Toledo. [Link]

  • Role of Ph in liquid-liquid extraction. (2020). Reddit. [Link]

  • Acidity and Basicity of Alcohols. (2014). Master Organic Chemistry. [Link]

  • pH of Non-Aqueous Solutions and Brønsted–Lowry Acid-Base Theory. AWE. [Link]

  • How pH Affects partitioning of organic compounds. (2012). YouTube. [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. (2018). PubMed Central (PMC). [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 16-Hydroxyhexadecan-2-one

Executive Summary 16-Hydroxyhexadecan-2-one is a bifunctional lipid metabolite, often isolated during the depolymerization of plant cutin or suberin. Its structure comprises a 16-carbon chain terminated by a methyl keton...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

16-Hydroxyhexadecan-2-one is a bifunctional lipid metabolite, often isolated during the depolymerization of plant cutin or suberin. Its structure comprises a 16-carbon chain terminated by a methyl ketone at position 2 and a primary hydroxyl group at position 16.

This guide provides a definitive spectral analysis of 16-Hydroxyhexadecan-2-one, distinguishing it from structural analogs such as 16-hydroxyhexadecanoic acid (a common co-isolate) and hexadecan-2-one . The protocols and data presented here are designed to validate molecular identity through specific chemical shift fingerprints.

Part 1: Detailed 1H NMR Spectral Assignment

Structural Logic & Chemical Shifts

The NMR spectrum of 16-Hydroxyhexadecan-2-one is defined by two distinct "bookend" signals (the ketone and the alcohol) separated by a large methylene envelope.

Solvent: Chloroform-d (


) is the standard solvent for this analysis due to excellent solubility of long-chain lipids and non-interference with key lipid signals.
Table 1: Chemical Shift Assignments (Ref: TMS = 0.00 ppm)
PositionFunctional GroupProton TypeShift (

, ppm)
MultiplicityIntegrationMechanistic Cause
C1 Methyl Ketone

2.13 Singlet (s)3HDeshielding by carbonyl anisotropy; no adjacent protons for splitting.
C3

-Methylene (Ketone)

2.42 Triplet (t)2HInductive deshielding by carbonyl; split by C4 protons (

Hz).
C16

-Methylene (Alcohol)

3.64 Triplet (t)2HStrong electronegative deshielding by oxygen; split by C15 protons (

Hz).
C4

-Methylene (Ketone)

1.56 Multiplet (m)2HMild deshielding; typically overlaps with C15.
C15

-Methylene (Alcohol)

1.56 Multiplet (m)2HMild deshielding; typically overlaps with C4.
C5-C14 Bulk Methylenes

1.25 - 1.30 Broad Singlet20HShielded alkyl environment; chemically equivalent resolution is poor.
-OH Hydroxyl

1.5 - 2.0 Broad (br)1HVariable; concentration and moisture dependent. Often exchanges with water.
Spectral Visualization (DOT Diagram)

The following diagram correlates the molecular structure with the observed NMR signals, visualizing the "Bookend Effect" used for identification.

NMR_Correlation cluster_structure Molecular Structure: 16-Hydroxyhexadecan-2-one cluster_spectrum 1H NMR Signals (CDCl3) C1 C1: Methyl (Ketone) C3 C3: Alpha-CH2 (Ketone) C1->C3 S_213 2.13 ppm (Singlet) C1->S_213 Chain C5-C14: Bulk Chain C3->Chain S_242 2.42 ppm (Triplet) C3->S_242 C16 C16: Alpha-CH2 (Alcohol) Chain->C16 S_125 1.25 ppm (Broad) Chain->S_125 S_364 3.64 ppm (Triplet) C16->S_364

Caption: Structural-Spectral Correlation Map. High-contrast nodes indicate diagnostic signals (Red/Blue) vs. bulk signals (Grey).

Part 2: Comparative Analysis Guide

Researchers frequently confuse 16-Hydroxyhexadecan-2-one with its biosynthetic precursor (16-hydroxyhexadecanoic acid) or its non-oxidized analog (hexadecan-2-one). This section provides the discriminatory data required for validation.

Comparison Table: Differentiating Analogs
FeatureTarget: 16-Hydroxyhexadecan-2-one Alt 1: 16-Hydroxyhexadecanoic Acid Alt 2: Hexadecan-2-one
Diagnostic Signal A Singlet @ 2.13 ppm (

-C=O)
Absent Singlet @ 2.13 ppm (

-C=O)
Diagnostic Signal B Triplet @ 3.64 ppm (

-OH)
Triplet @ 3.64 ppm (

-OH)
Absent (Replaced by Triplet @ 0.9 ppm)
Diagnostic Signal C Triplet @ 2.42 ppm (

-C=O)
Triplet @ 2.34 ppm (

-COOH)
Triplet @ 2.42 ppm (

-C=O)
Terminal Methyl AbsentAbsentTriplet @ 0.88 ppm (Terminal

)
Acid Proton AbsentBroad Singlet @ 11-12 ppm (if dry)Absent
Key Discriminators
  • Vs. The Acid: The presence of the sharp singlet at 2.13 ppm is the definitive marker for the ketone. The acid lacks this methyl group entirely. Furthermore, the

    
    -methylene shift differs slightly (2.42 ppm for ketone vs. 2.34 ppm for acid), though this can be subtle in low-resolution spectra [1].
    
  • Vs. The Non-Hydroxy Ketone: The presence of the triplet at 3.64 ppm confirms the alcohol terminus. If this is missing and replaced by a triplet at ~0.9 ppm, the chain is not oxidized at the omega position [2].

Part 3: Experimental Protocol

To ensure reproducibility and prevent signal broadening due to aggregation (common in long-chain lipids), follow this optimized protocol.

Workflow Diagram

Protocol_Flow Step1 1. Sample Preparation Dry 5-10 mg sample under N2. Remove all traces of water. Step2 2. Solubilization Dissolve in 600 µL CDCl3 (99.8% D). Ensure clear solution (no turbidity). Step1->Step2 Step3 3. Acquisition Setup Pulse: 30° | Relaxation Delay (D1): 2.0s Scans: 16-64 Step2->Step3 Step4 4. Processing LB: 0.3 Hz | Phasing: Manual Baseline Correction: Polynomial Step3->Step4

Caption: Optimized NMR acquisition workflow for long-chain lipid metabolites.

Detailed Steps
  • Sample Drying: Long-chain hydroxy-ketones are hygroscopic. Dry the sample in a vacuum desiccator over

    
     for at least 4 hours. Residual water causes the hydroxyl proton to broaden or shift, potentially obscuring the 
    
    
    
    -methylene signals.
  • Solvent Choice: Use Chloroform-d (

    
    ) .
    
    • Why: It prevents micelle formation that can broaden signals in more polar solvents like Methanol-

      
      .
      
    • TMS: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for precise internal referencing (0.00 ppm).

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 2.0 seconds . The methyl ketone protons (isolated spin system) relax slower than the bulk methylene chain. A short D1 will reduce the integration accuracy of the diagnostic 2.13 ppm singlet.

    • Scans (NS): 16 scans are usually sufficient for >5 mg samples.

  • Integration Validation:

    • Calibrate the integration of the Triplet at 3.64 ppm to 2.00 .

    • Self-Check: The Singlet at 2.13 ppm must integrate to 3.00 ± 0.1 . If the ratio is off, check for residual solvent peaks (Acetone typically appears at 2.17 ppm, dangerously close to the methyl ketone).

References

  • Biological Magnetic Resonance Data Bank (BMRB). 16-hydroxyhexadecanoic acid Spectral Data. Entry bmse000700.[1] Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Hexadecan-2-one 1H NMR Data. Available at: [Link]

  • PubChem. 16-Hydroxyhexadecanoic acid Compound Summary. CID 10466. Available at: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024).[2][3] Available at: [Link]

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Comparative

A Comparative Guide to the FTIR Analysis of 16-Hydroxyhexadecan-2-one

For researchers and professionals in drug development and materials science, the precise characterization of novel compounds is paramount. 16-Hydroxyhexadecan-2-one, a long-chain keto-alcohol, presents a unique spectrosc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel compounds is paramount. 16-Hydroxyhexadecan-2-one, a long-chain keto-alcohol, presents a unique spectroscopic profile amenable to detailed analysis by Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth examination of the expected characteristic FTIR peaks of this molecule, offering a comparative analysis with structurally related compounds to aid in its unambiguous identification. The methodologies described herein are designed to ensure scientific integrity through self-validating protocols and are grounded in established spectroscopic principles.

The Spectroscopic Signature of 16-Hydroxyhexadecan-2-one: A Bifunctional Molecule

16-Hydroxyhexadecan-2-one incorporates two key functional groups that dominate its infrared spectrum: a terminal primary alcohol (-OH) and a ketone (C=O) at the second carbon position. The long C16 alkyl chain provides a hydrocarbon backbone, which also contributes distinct, albeit less specific, spectral features. The interplay of these groups, particularly the potential for intra- and intermolecular hydrogen bonding, dictates the precise location and morphology of the characteristic absorption bands.

The primary value of FTIR in this context is its ability to rapidly confirm the presence of both the hydroxyl and carbonyl functionalities, distinguishing the target molecule from potential precursors, byproducts, or isomers.

Predicted FTIR Characteristic Peaks of 16-Hydroxyhexadecan-2-one

Based on established group frequencies, the FTIR spectrum of 16-Hydroxyhexadecan-2-one is predicted to exhibit the following key absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeIntensity & DescriptionCausality
~3350O-H stretchStrong, BroadThe broadness of this peak is a hallmark of hydrogen bonding between the hydroxyl groups of adjacent molecules.[1][2] The precise frequency can shift depending on the degree of hydrogen bonding.
~2926C-H stretch (asymmetric, -CH₂-)Strong, SharpThe long methylene (-CH₂) chain gives rise to prominent C-H stretching vibrations.[3]
~2858C-H stretch (symmetric, -CH₂-)Strong, SharpA companion peak to the asymmetric stretch, also characteristic of the long alkyl chain.[3]
~1715C=O stretch (ketone)Strong, SharpThis is a highly characteristic and intense absorption for a saturated aliphatic ketone.[4] Its position indicates a non-conjugated carbonyl group.
~1465C-H bend (scissoring, -CH₂- & -CH₃)Medium, SharpBending vibrations of the methylene and terminal methyl groups.[5][6]
~1375C-H bend (umbrella, -CH₃)Weak-Medium, SharpThis bending vibration is characteristic of the terminal methyl group.[3][5]
~1050C-O stretch (primary alcohol)Medium-Strong, SharpThe stretching vibration of the carbon-oxygen bond in the primary alcohol is a key identifier.[7]
~722C-H rock (-CH₂-)Weak, SharpThis rocking vibration is characteristic of a long chain of four or more methylene units.[3][5]

Comparative FTIR Analysis: Distinguishing 16-Hydroxyhexadecan-2-one from its Analogs

To appreciate the unique spectral features of 16-Hydroxyhexadecan-2-one, it is instructive to compare its predicted spectrum with those of its monofunctional analogs: 1-Hexadecanol and Hexadecan-2-one.

Feature16-Hydroxyhexadecan-2-one1-HexadecanolHexadecan-2-one
O-H Stretch (~3350 cm⁻¹) Present (Strong, Broad)Present (Strong, Broad)Absent
**C=O Stretch (~1715 cm⁻¹) **Present (Strong, Sharp)Absent Present (Strong, Sharp)
C-O Stretch (~1050 cm⁻¹) Present (Medium-Strong)Present (Medium-Strong)Absent

This comparative analysis demonstrates that 16-Hydroxyhexadecan-2-one is clearly distinguishable from its single-functional-group counterparts. The simultaneous presence of the broad O-H stretch and the sharp, strong C=O stretch is the definitive spectroscopic fingerprint for this keto-alcohol.

Experimental Protocol: ATR-FTIR Spectroscopy of Waxy Solids

Given that long-chain hydrocarbons like 16-Hydroxyhexadecan-2-one are often waxy solids at room temperature, Attenuated Total Reflectance (ATR) is the recommended sampling technique.[8][9][10] ATR-FTIR offers excellent sample-to-crystal contact and requires minimal sample preparation.

Instrumentation and Materials
  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide ATR accessory.

  • Spatula.

  • Isopropanol for cleaning.

  • Kimwipes or other lint-free tissue.

  • Sample: 16-Hydroxyhexadecan-2-one (a few milligrams).

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol, followed by a dry Kimwipe.

    • Acquire a background spectrum with the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount (1-3 mg) of the solid 16-Hydroxyhexadecan-2-one sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.[11][12]

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

  • Cleaning:

    • Retract the pressure arm and remove the bulk of the sample.

    • Clean the ATR crystal thoroughly with isopropanol and a Kimwipe to prevent cross-contamination.

Workflow and Data Interpretation Diagrams

The following diagrams illustrate the experimental workflow and the logical process for interpreting the resulting FTIR spectrum.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Solid Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Peak Positions Process_Spectrum->Identify_Peaks Compare Compare to References Identify_Peaks->Compare

Caption: Experimental workflow for ATR-FTIR analysis.

FTIR_Interpretation Start Analyze Spectrum OH_Check Broad Peak at ~3350 cm⁻¹? Start->OH_Check OH_Present Hydroxyl Group Confirmed OH_Check->OH_Present Yes No_OH No Hydroxyl Group OH_Check->No_OH No CO_Check Strong, Sharp Peak at ~1715 cm⁻¹? CO_Present Ketone Group Confirmed CO_Check->CO_Present Yes No_CO No Ketone Group CO_Check->No_CO No CH_Check Strong Peaks at 2850-3000 cm⁻¹? CH_Present Alkyl Chain Confirmed CH_Check->CH_Present Yes OH_Present->CO_Check CO_Present->CH_Check Conclusion 16-Hydroxyhexadecan-2-one Structure Supported CH_Present->Conclusion

Caption: Decision tree for FTIR spectral interpretation.

References

  • ResearchGate. (n.d.). FTIR spectrum of liquid butanol C4H9OH. [Link]

  • Ungar, G., & Organ, S. J. (1994). Structural information from progression bands in the FTIR spectra of long chain n-alkanes. Polymer, 35(9), 1975-1979.
  • Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • ResearchGate. (n.d.). FTIR Spectra of N-Hexadecane and Prepared Composite PCMs. [Link]

  • Abdullin, A. Z., et al. (2020). Determination of Wax Precipitation Temperature and Amount of Precipitated Solid Wax versus Temperature for Crude Oils Using FT-IR Spectroscopy. Energy & Fuels, 34(10), 12192-12200.
  • NIST. (n.d.). 1-Hexadecanol. NIST Chemistry WebBook. [Link]

  • Smith, B. C. (2015, September 1). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy Online. [Link]

  • ResearchGate. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. [Link]

  • University of California, Los Angeles. (n.d.). IR: alkanes. [Link]

  • Thickett, D., & Pretzel, B. (2020).
  • SpectraBase. (n.d.). 2-Hexadecanone. [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Lymperopoulou, K., & Vlessidis, A. G. (2020).
  • National Center for Biotechnology Information. (n.d.). Cetyl Alcohol. PubChem. [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]

  • Bruker Optics. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • The Good Scents Company. (n.d.). hexadecanol, 36653-82-4. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

Sources

Validation

Comparative Guide: 16-Hydroxyhexadecan-2-one vs. 15-Pentadecanolide

[1][2] Executive Summary This guide provides a structural and functional analysis comparing 15-Pentadecanolide (a commercially dominant macrocyclic lactone musk) with 16-Hydroxyhexadecan-2-one (a specific linear function...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a structural and functional analysis comparing 15-Pentadecanolide (a commercially dominant macrocyclic lactone musk) with 16-Hydroxyhexadecan-2-one (a specific linear functionalized lipid analog).[1][2]

While 15-Pentadecanolide (Exaltolide®) is a benchmark molecule in fragrance chemistry and pheromone mimicry, 16-Hydroxyhexadecan-2-one represents the "open-chain" structural class often encountered as metabolic intermediates or synthetic precursors.[1][2] This comparison highlights the Macrocyclic Effect —how ring closure fundamentally alters olfactory perception, bioavailability, and chemical stability compared to linear analogs of similar molecular weight.[2]

Key Differentiators at a Glance
Feature15-Pentadecanolide (Exaltolide)16-Hydroxyhexadecan-2-one
Structure Macrocyclic Lactone (15-membered ring)Linear Keto-Alcohol (C16 Chain)
Olfactory Profile Powerful Musk, Animalic, Sweet, PowderyFaint, Waxy, Fatty, Non-Musk
Physical State Crystalline Solid (mp 37–38°C)Waxy Solid (Predicted mp >50°C)
Lipophilicity (LogP) ~5.4 (High Bioaccumulation Potential)~3.5–4.0 (Moderate, Amphiphilic)
Primary Application Fine Fragrance, Fixative, Pheromone MimicSynthetic Intermediate, Lipid Probe
Stability Susceptible to Hydrolysis (Ester bond)Stable (Ketone), Oxidizable (Alcohol)

Chemical Identity & Structural Logic[1][2][3][4][5]

To understand the performance gap, one must analyze the structural topology.[2] The "Musk" odor is strictly confined to macrocycles (14–19 carbons) or specific nitro/polycyclic motifs.[2][3] Linear analogs, despite having similar functional groups, lack the conformational rigidity required to trigger human musk receptors (OR5AN1).[2]

15-Pentadecanolide (The Macrocycle)[1][2]
  • IUPAC Name: Oxacyclohexadecan-2-one[1][2]

  • CAS: 106-02-5[1][2][4][5]

  • Mechanism: The 15-membered ring forces the ester group into a specific conformation that mimics natural deer musk (Muscone).[2] It is hydrophobic, allowing it to linger on skin (fixative effect).[2]

16-Hydroxyhexadecan-2-one (The Linear Analog)[1][2]
  • IUPAC Name: 16-Hydroxyhexadecan-2-one[1][2]

  • CAS: 421576-50-3[1][2][6]

  • Mechanism: A linear C16 chain with a terminal hydroxyl and a C2 ketone.[2] Unlike the lactone, this molecule has free rotation along the alkyl chain.[2] The polar "head" (ketone) and "tail" (alcohol) make it behave more like a surfactant or a membrane lipid than a volatile fragrance.[2]

Performance Analysis: The "Ring vs. Chain" Divergence

Olfactory Performance (The Musk Rule)

The most critical distinction is the Structure-Odor Relationship (SOR) .[2]

  • 15-Pentadecanolide: Exhibits a low odor threshold (0.3–1.0 ng/L in air).[1][2] It binds to the orthosteric site of the musk receptor.[2] The ring structure restricts entropy, presenting the hydrophobic domain and the polar ester group in the precise geometry needed for receptor activation.[2]

  • 16-Hydroxyhexadecan-2-one: Effectively odorless or faintly fatty/waxy.[1][2] The linear chain possesses high conformational entropy (too many "degrees of freedom").[2] It cannot lock into the musk receptor's hydrophobic pocket.[2]

Insight: This validates the "Prelog Rule" for macrocycles—odor value peaks at ring sizes 15–16. Opening the ring (linearization) destroys the musk character instantly.[2]

Pharmacokinetics & Bioavailability

For drug delivery or pheromone applications, lipophilicity drives performance.[2]

  • Membrane Permeability: 15-Pentadecanolide is highly lipophilic (LogP ~5.4), allowing it to cross the blood-brain barrier or skin barrier easily.[1][2] This property is exploited in transdermal delivery systems where lactones act as penetration enhancers.[2]

  • Solubility: 16-Hydroxyhexadecan-2-one, with two polar handles (OH and C=O) separated by a long chain, acts as a bolamphiphile .[1][2] It is less soluble in pure lipids than the lactone but may disrupt lipid bilayers more effectively by spanning the membrane.[2]

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Determine the shelf-life stability of the macrocyclic ester vs. the linear ketone under physiological conditions.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4[2]

  • Acetonitrile (HPLC grade)[2]

  • Internal Standard: Dodecanophenone[1][2]

Workflow:

  • Preparation: Dissolve 10 mM of 15-Pentadecanolide and 16-Hydroxyhexadecan-2-one separately in Acetonitrile.

  • Incubation: Dilute 1:10 into PBS (pH 7.4) at 37°C.[2]

  • Sampling: Aliquot 100 µL at T=0, 24h, 48h, and 72h.

  • Analysis: Analyze via GC-MS (Splitless mode).

    • Expectation: 15-Pentadecanolide will show slow degradation to 15-hydroxypentadecanoic acid (ring-opening hydrolysis).[1][2]

    • Expectation: 16-Hydroxyhexadecan-2-one will remain chemically intact (ketones and primary alcohols are stable to mild hydrolysis).[1][2]

Protocol B: Synthesis Pathway Visualization

The following diagram illustrates the relationship between linear precursors and macrocyclic products, highlighting the "Entropy Barrier" that makes 15-Pentadecanolide synthesis challenging compared to the linear ketone.

G cluster_0 Comparison LinearAcid 15-Hydroxypentadecanoic Acid (Linear Precursor) Polymer Linear Polyester (Oligomers) LinearAcid->Polymer Direct Esterification (Easy, Kinetic Product) Exaltolide 15-Pentadecanolide (Macrocyclic Musk) LinearAcid->Exaltolide High Dilution Cyclization (Difficult, Entropy Barrier) Polymer->Exaltolide Depolymerization (High Heat/Catalyst) LinearKetone 16-Hydroxyhexadecan-2-one (Linear Analog) LinearKetone->LinearKetone Stable No Cyclization

Caption: Synthesis logic showing the high-energy barrier to form the macrocycle (Exaltolide) versus the stability of linear analogs.

Technical Data Summary

Property15-Pentadecanolide16-Hydroxyhexadecan-2-oneRelevance
Molecular Weight 240.38 g/mol 256.42 g/mol Similar size, distinct topology.[1][2]
Boiling Point 137°C (2 mmHg)~380°C (Predicted, 760 mmHg)Lactone is significantly more volatile (Fragrance).[1][2]
Vapor Pressure 0.002 mmHg (25°C)< 0.0001 mmHg (25°C)Explains the lack of odor in the linear ketone.[1]
Metabolic Fate Hydrolysis -> 15-OH Acid -> Beta-oxidationOmega-oxidation -> Dicarboxylic AcidLactone mimics natural fat metabolism.[1][2]

Conclusion & Recommendation

For Fragrance & Pheromone Research: 15-Pentadecanolide is the superior candidate.[1][2] Its macrocyclic structure provides the requisite volatility and receptor binding affinity (musk note) that the linear analog completely lacks.[2] It acts as an excellent fixative and has a proven safety profile.[2]

For Metabolic & Lipid Research: 16-Hydroxyhexadecan-2-one serves as a valuable negative control or metabolic probe .[1][2] Because it possesses similar functional groups (carbonyl, hydroxyl) and chain length but lacks the ring structure, it allows researchers to isolate the specific biological effects of macrocyclization (e.g., testing if a biological response is due to the chemical group or the ring shape).[2]

References

  • Kraft, P. (2005).[2] "Musk Odorants: Structure-Odor Relationships and Molecular Modeling." Flavor & Fragrance Journal.

  • Ruzicka, L. (1926).[2][3] "Zur Kenntnis des Kohlenstoffringes VII. Über die Konstitution des Muscons." Helvetica Chimica Acta.[2]

  • Sigma-Aldrich. (2023).[1][2] "Pentadecanolide Analytical Standard Product Sheet." Merck KGaA.[2]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 10466 (16-Hydroxyhexadecanoic acid - Analog Reference)." PubChem.

  • Ohloff, G., et al. (2011).[2] Scent and Chemistry: The Molecular World of Odors. Wiley-VCH.[1][2]

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Safety & Regulatory Compliance

Safety

16-Hydroxyhexadecan-2-one: Operational Disposal Guide

The following technical guide details the proper disposal procedures for 16-Hydroxyhexadecan-2-one (CAS 421576-50-3), designed for researchers and laboratory safety officers. This protocol synthesizes chemical safety dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 16-Hydroxyhexadecan-2-one (CAS 421576-50-3), designed for researchers and laboratory safety officers. This protocol synthesizes chemical safety data with operational logistics to ensure compliance and safety.

Executive Summary & Immediate Action

16-Hydroxyhexadecan-2-one is a long-chain aliphatic keto-alcohol used primarily as a research intermediate or reference standard.[1] Unlike short-chain ketones (e.g., acetone), it is non-volatile and typically exists as a waxy solid at room temperature.

Core Disposal Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizing agents (e.g., chromic acid, permanganates) due to the risk of exothermic oxidation of the terminal alcohol or ketone functionality.

  • Primary Route: High-temperature incineration via a licensed chemical waste contractor.[1]

Chemical Identity & Hazard Profile

Understanding the physicochemical properties is the first step in a self-validating disposal workflow.[1]

ParameterDataOperational Implication
Chemical Name 16-Hydroxyhexadecan-2-oneTarget compound
CAS Number 421576-50-3Unique identifier for waste manifests
Molecular Formula C₁₆H₃₂O₂High carbon content; excellent fuel for incineration
Physical State Solid (Waxy/Crystalline)Requires solid waste segregation unless dissolved
Solubility Low (Water); High (DCM, Methanol)Use organic solvents for cleaning glassware
Flash Point >100°C (Predicted)Low flammability risk as a pure solid
Reactivity Incompatible with Strong OxidizersSegregate from nitric acid, perchlorates, etc.[1][2]

Technical Insight: The molecule contains a terminal hydroxyl group (-OH) and a ketone group (C=O). While chemically stable, the terminal alcohol is susceptible to oxidation. Disposal streams containing strong oxidizers must be avoided to prevent uncontrolled reactions [1].

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for expired shelf-life stocks or excess solid material.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "16-Hydroxyhexadecan-2-one"[1][3]

    • Hazard Class: "Non-Regulated Organic Solid" (unless mixed with hazardous solvents). Note: Many institutions default to "Irritant" for precautionary handling.[1]

  • Segregation: Place the container in the Solid Organic Waste stream.

  • Verification: Ensure the lid is tightly sealed and the exterior is free of residue.

Protocol B: Liquid Waste (Solutions)

Applicable for reaction mixtures or mother liquors containing the compound.

  • Solvent Identification: Identify the primary solvent (e.g., Dichloromethane, Methanol).

  • Stream Selection:

    • Halogenated Solvent Stream: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Solvent Stream: If dissolved in Methanol, Ethanol, Ethyl Acetate.

  • Concentration Limit: If the concentration of 16-Hydroxyhexadecan-2-one exceeds 10% w/v, note this on the waste tag to alert the disposal facility of high solid content potential upon evaporation.

  • Precipitation Check: Ensure the compound does not precipitate and clog the waste container opening. If precipitation occurs, re-dissolve or treat as solid waste.

Protocol C: Contaminated Debris

Applicable for gloves, weigh boats, and paper towels.

  • Collection: Collect in a clear, 6-mil polyethylene bag or a dedicated solid waste drum.

  • Classification: Treat as Trace-Contaminated Solid Debris .

  • Disposal: Incineration.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of 16-Hydroxyhexadecan-2-one, ensuring the material ends up in the correct waste stream based on its physical state and solvent matrix.

DisposalWorkflow Start Start: 16-Hydroxyhexadecan-2-one Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure/Waxy) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Liquid ContainerSolid Place in Wide-Mouth HDPE/Glass Jar SolidPath->ContainerSolid SolventCheck Identify Solvent Base LiquidPath->SolventCheck LabelSolid Label: 'Non-Regulated Organic Solid' (Check Local EHS) ContainerSolid->LabelSolid Final Final Fate: High-Temp Incineration LabelSolid->Final Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Has Halogens NonHalo Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHalo No Halogens HaloWaste Dispose in Halogenated Waste Stream Halo->HaloWaste NonHaloWaste Dispose in Non-Halogenated Waste Stream NonHalo->NonHaloWaste HaloWaste->Final NonHaloWaste->Final

Figure 1: Decision tree for the segregation and disposal of 16-Hydroxyhexadecan-2-one waste.

Safety & Spill Management

While 16-Hydroxyhexadecan-2-one is not classified as acutely toxic, standard laboratory hygiene is non-negotiable.[1]

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (0.11 mm minimum thickness) provides adequate splash protection.

  • Eyes: Safety glasses with side shields.

  • Respiratory: If handling large quantities of fine powder, use a N95 particulate respirator to prevent inhalation of dust.

Spill Cleanup Procedure
  • Isolate: Demarcate the area.

  • Contain:

    • Solid Spill: Do not sweep dry if dust generation is likely. Use a wet wipe or damp paper towel to collect the solid.

    • Liquid Spill: Absorb with vermiculite or a universal spill pad.

  • Clean: Wipe the surface with Ethanol or Isopropanol to remove the waxy residue.

  • Dispose: Place all cleanup materials into the Contaminated Debris bag (Protocol C).

Regulatory Framework (US Focus)

  • RCRA Classification: This compound is not a listed hazardous waste (P or U list) under 40 CFR 261.33. However, if mixed with ignitable solvents (Flash point <60°C), the mixture becomes a D001 (Ignitable) hazardous waste [2].

  • TSCA: Ensure the chemical is listed on your facility's chemical inventory if applicable.

  • Local EHS: Always consult your institution's Environmental Health & Safety (EHS) officer, as local regulations may be stricter than federal guidelines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10466, 16-Hydroxyhexadecanoic acid (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • ChemSrc. (n.d.). 16-hydroxyhexadecan-2-one (CAS 421576-50-3).[1][3] Retrieved from [Link]

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